molecular formula C11H10N2O3 B2401822 8-Methoxy-2-methyl-5-nitroquinoline CAS No. 857495-64-8

8-Methoxy-2-methyl-5-nitroquinoline

Cat. No.: B2401822
CAS No.: 857495-64-8
M. Wt: 218.212
InChI Key: ANYICLJOTYWVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-2-methyl-5-nitroquinoline is a nitroquinoline derivative of significant interest in chemical and pharmaceutical research. While specific data for this compound is limited, its structure is closely related to other well-characterized nitroquinolines, such as 8-Methoxy-5-nitroquinoline (CID 811350) and 2-Methyl-5-nitroquinolin-8-yl derivatives . The nitroquinoline scaffold is a privileged structure in medicinal chemistry, often serving as a key synthetic intermediate or a core pharmacophore. For instance, its structural analog, 8-Methoxy-2-methylquinolin-5-amine, is a known chemical building block (CAS 82450-28-0) . Nitroquinolines, in general, have been widely studied for their diverse biological activities. Research indicates that compounds like 5-Nitroquinoline are investigated for their potential effects and have been used in studies related to DNA interaction . This makes the 8-methoxy-2-methyl-5-nitro derivative a valuable compound for developing new biochemical probes or therapeutic agents. As a building block, it can be used to synthesize more complex molecules, such as through functionalization of the nitro group or reactions involving the methoxy and methyl groups . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

8-methoxy-2-methyl-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-3-4-8-9(13(14)15)5-6-10(16-2)11(8)12-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYICLJOTYWVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Methoxy-2-methyl-5-nitroquinoline chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical structure, properties, and synthetic utility of 8-Methoxy-2-methyl-5-nitroquinoline , a critical intermediate in the development of 8-aminoquinoline antimalarials and functionalized heterocyclic dyes.

Introduction & Significance

This compound (CAS: 857495-64-8) is a trisubstituted quinoline derivative characterized by a specific substitution pattern that balances electronic activation and steric direction. It serves as a pivotal "scaffold intermediate" in medicinal chemistry, particularly in the synthesis of Primaquine analogs and Tafenoquine -related compounds where the 5-position requires functionalization (e.g., amination or arylation) while retaining the 8-methoxy motif essential for antimalarial efficacy.

Unlike the more common 8-methoxy-5-nitroquinoline, the presence of the 2-methyl group (quinaldine position) imparts unique reactivity, allowing for side-chain extension via condensation reactions (e.g., Knoevenagel condensation) to generate styryl dyes or lipophilic tails.

Core Identity Table
PropertyData
IUPAC Name This compound
CAS Registry Number 857495-64-8
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Core Scaffold Quinoline (Benzo[b]pyridine)
Key Substituents 2-Methyl (donor), 5-Nitro (acceptor), 8-Methoxy (donor)
Appearance Yellow crystalline solid

Structural Analysis & Electronic Properties

Regiochemistry & Electronic Effects

The stability and reactivity of this molecule are dictated by the interplay of its three substituents:

  • 8-Methoxy Group (+M Effect): This is the strongest directing group on the benzene ring. It activates the ortho (C7) and para (C5) positions towards electrophilic aromatic substitution.

  • 5-Nitro Group (-M, -I Effect): Positioned para to the methoxy group, its placement is synthetically driven by the directing power of the 8-OMe group during nitration. It strongly deactivates the ring, making the C5-position susceptible to nucleophilic reduction (to amine) but resistant to further electrophilic attack.

  • 2-Methyl Group (Hyperconjugation): The methyl group at C2 activates the pyridine ring slightly but, more importantly, the protons on this methyl group are acidic (pKa ~20-22). The electron-withdrawing nature of the 5-nitro group further increases the acidity of these C2-methyl protons, facilitating condensation reactions.

3D Conformation

The molecule is planar. The steric bulk of the 8-methoxy group creates a "perisubstituent effect," potentially twisting the methoxy bond slightly out of plane to minimize repulsion with the C1-nitrogen lone pair, although the 5-nitro group locks the conformation via through-bond electronic withdrawal.

Synthetic Pathways[2][3][4][5]

The synthesis of this compound is a classic example of regioselective electrophilic aromatic substitution . The protocol typically proceeds from 8-hydroxy-2-methylquinoline (8-hydroxyquinaldine).

Step-by-Step Synthesis Protocol

Precursor Preparation:

  • Starting Material: 8-Hydroxy-2-methylquinoline.

  • Step 1 (Methylation): Reaction with Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) and K₂CO₃ in acetone/DMF to yield 8-Methoxy-2-methylquinoline .

Nitration (The Critical Step):

  • Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Conditions: 0°C to 5°C (Ice bath), dropwise addition.

  • Mechanism: The protonated quinolinium species is nitrated.[1] The 8-OMe group directs the nitronium ion (NO₂⁺) preferentially to the C5 position (para) over the C7 position (ortho) due to steric hindrance at C7.

Protocol:

  • Dissolve 10.0 g of 8-Methoxy-2-methylquinoline in 40 mL of conc. H₂SO₄ at 0°C.[1]

  • Prepare a "mixed acid" solution: 4 mL fuming HNO₃ in 10 mL conc. H₂SO₄.[2][3]

  • Add mixed acid dropwise over 30 minutes, maintaining temp < 10°C.

  • Stir for 1 hour at 0°C, then allow to warm to room temperature (25°C) for 2 hours.

  • Quench: Pour reaction mixture onto 200 g of crushed ice.

  • Neutralization: Adjust pH to ~8-9 using NH₄OH or Na₂CO₃. A yellow precipitate forms.[3]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Methanol.

Visualization of Synthesis (DOT Diagram)

SynthesisPathway Start 8-Hydroxy-2-methylquinoline Step1 Methylation (MeI / K2CO3) Start->Step1 Inter 8-Methoxy-2-methylquinoline (CAS: 3033-80-5) Step1->Inter Step2 Nitration (HNO3 / H2SO4, 0°C) Inter->Step2 Product This compound (CAS: 857495-64-8) Step2->Product Major (Para) Isomer 7-Nitro Isomer (Minor Byproduct) Step2->Isomer Minor (Ortho)

Caption: Synthetic route illustrating the regioselective nitration directed by the 8-methoxy substituent.

Physicochemical Characterization

Researchers must validate the identity of the synthesized compound using the following spectral fingerprints.

Predicted Spectral Data
TechniqueSignal CharacteristicsAssignment
¹H NMR (CDCl₃)

2.75 - 2.85 (s, 3H)
2-CH₃ (Methyl group)

4.10 - 4.20 (s, 3H)
8-OCH₃ (Methoxy group)

6.90 - 7.10 (d, 1H)
H7 (Ortho to OMe)

8.40 - 8.60 (d, 1H)
H6 (Ortho to NO2)

7.40 - 7.60 (d, 1H)
H3 (Pyridine ring)

8.90 - 9.10 (d, 1H)
H4 (Pyridine ring, deshielded)
IR Spectroscopy 1510 - 1530 cm⁻¹N-O Asymmetric Stretch (Nitro)
1330 - 1350 cm⁻¹N-O Symmetric Stretch (Nitro)
1250 - 1270 cm⁻¹C-O-C Stretch (Aryl ether)
Solubility Profile
  • Soluble: Dichloromethane (DCM), Chloroform, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).

  • Sparingly Soluble: Ethanol, Methanol (hot).

  • Insoluble: Water (neutral pH).

Reactivity & Applications

Reduction to 5-Aminoquinoline

The primary utility of this compound is as a precursor to 5-amino-8-methoxy-2-methylquinoline .

  • Reagents: H₂/Pd-C, Fe/HCl, or SnCl₂.

  • Application: The resulting amine is a nucleophile used to couple with alkyl halides (e.g., 4-bromo-1-phthalimidopentane) to synthesize Primaquine analogs with modified metabolic stability.

Knoevenagel Condensation (Styryl Dyes)

The 2-methyl group is "activated" by the electron-deficient quinoline ring (enhanced by the 5-nitro group).

  • Reaction: Condensation with aromatic aldehydes (e.g., benzaldehyde, dimethylaminobenzaldehyde) in acetic anhydride.

  • Product: Styrylquinolines. These are often used as fluorescent probes for amyloid fibrils or DNA intercalation.

Reactivity Workflow

Reactivity Core This compound Red Reduction (H2/Pd-C or Fe/HCl) Core->Red Nitro Reduction Cond Condensation (Ar-CHO / Ac2O) Core->Cond Active Methyl Group Amine 5-Amino-8-methoxy-2-methylquinoline (Antimalarial Scaffold) Red->Amine Dye 2-Styryl-5-nitroquinoline derivatives (Fluorescent Probes) Cond->Dye

Caption: Divergent synthetic utility of the scaffold: Reduction for medicinal chemistry vs. Condensation for materials science.

Safety & Handling (MSDS Highlights)

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes skin/serious eye irritation).

    • Mutagenicity: Suspected (typical for nitro-aromatics).

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid dust formation (fine yellow powder can be a respiratory irritant).

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.

References

  • BenchChem. (2025).[4] An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History. Retrieved from

  • Adewole, E., et al. (2014).[5] "Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities." International Journal of Applied Research and Technology, 3(12), 40-47.[5] Retrieved from

  • PubChem. (2025). Compound Summary: 8-Methoxy-2-methylquinoline (Precursor Data). National Library of Medicine. Retrieved from

  • Brieflands. (2013). "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline...". Journal of Chemical Research. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: this compound (CAS 857495-64-8).[6] Retrieved from

Sources

In-Depth Technical Guide: 4-((6-amino-5-(4-chlorophenyl)-1,3-oxazin-2-yl)amino)benzonitrile (CAS 857495-64-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((6-amino-5-(4-chlorophenyl)-1,3-oxazin-2-yl)amino)benzonitrile, registered under CAS number 857495-64-8, is a complex organic molecule that incorporates several key functional groups of interest in medicinal chemistry and materials science. Its structure, featuring a substituted 1,3-oxazine ring linked to a benzonitrile moiety and a chlorophenyl group, suggests potential applications as a scaffold in drug discovery or as a building block for novel materials. The presence of the nitrile group, aromatic rings, and amino groups offers multiple sites for chemical modification, making it a versatile intermediate for synthetic chemists. This guide provides an in-depth look at the inferred physical properties and a comprehensive safety profile based on analogous compounds.

Physical and Chemical Properties

Due to the absence of specific experimental data for CAS 857495-64-8, the following properties are estimated based on its chemical structure and data from related compounds such as aminobenzonitriles and other complex heterocyclic systems.

PropertyInferred Value/InformationBasis for Inference
Molecular Formula C₁₇H₁₂ClN₅OCalculated from the chemical structure.
Molecular Weight 337.76 g/mol Calculated from the molecular formula.
Appearance Likely an off-white to pale yellow crystalline powder.Based on the appearance of similar aromatic amines and benzonitrile derivatives.
Melting Point Expected to be a solid with a relatively high melting point, likely >150 °C.Complex aromatic compounds with multiple ring systems and polar groups tend to have high melting points due to strong intermolecular forces.
Solubility Likely soluble in polar organic solvents such as DMSO and DMF. Limited solubility in alcohols and chlorinated solvents. Insoluble in water.The polar functional groups (amino, nitrile, oxazine) suggest solubility in polar aprotic solvents. The overall large, nonpolar structure would limit aqueous solubility.
Stability Stable under normal laboratory storage conditions (cool, dry, dark). Sensitive to strong oxidizing agents and strong acids/bases.The aromatic and heterocyclic rings are generally stable, but the amino groups can be susceptible to oxidation.

Comprehensive Safety and Handling

The safety profile for CAS 857495-64-8 is not established. The following safety and handling procedures are based on the potential hazards associated with its structural components: aminobenzonitriles, chlorinated aromatic compounds, and heterocyclic amines.

Hazard Identification

Based on analogous compounds, CAS 857495-64-8 should be treated as a hazardous substance with the following potential health effects:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[2]

  • Mutagenicity: Some aromatic amines and nitriles have been shown to have mutagenic potential. This compound is suspected of causing genetic defects.[3]

  • Chronic Effects: The long-term toxicological properties have not been investigated. Prolonged or repeated exposure may cause organ damage.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Work in a well-ventilated fume hood. Use a local exhaust ventilation system to control airborne dust.[4]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If the fume hood is not available or if there is a risk of significant aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5]

  • Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local regulations. It is recommended to dispose of it as hazardous waste.

Safety Handling Workflow

The following diagram illustrates a standard workflow for handling a research chemical of this nature, from receipt to disposal, emphasizing safety at each step.

G cluster_receipt Receiving & Initial Storage cluster_handling Experimental Use cluster_cleanup Post-Experiment & Disposal reception Receive Package inspect Inspect for Damage reception->inspect log Log into Inventory inspect->log initial_storage Store in Designated Chemical Cabinet log->initial_storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) initial_storage->ppe Retrieve for Use fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Glassware & Work Area reaction->decontaminate Experiment Complete waste_collection Collect Waste in Labeled Container decontaminate->waste_collection final_storage Store Waste Securely waste_collection->final_storage disposal Dispose via EHS final_storage->disposal

Caption: Safety workflow for handling research chemicals.

Conclusion

While specific experimental data for 4-((6-amino-5-(4-chlorophenyl)-1,3-oxazin-2-yl)amino)benzonitrile (CAS 857495-64-8) is currently limited, a thorough analysis of its structural motifs allows for a reasoned estimation of its physical properties and the development of a robust safety protocol. Researchers and drug development professionals should treat this compound with a high degree of caution, adhering to the stringent handling and safety measures outlined in this guide. As with any novel chemical entity, it is imperative to assume a high level of toxicity until proven otherwise through rigorous toxicological evaluation.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-YL}oxy)-3,5-dimethylbenzonitrile. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Retrieved from [Link]

Sources

Advanced Synthesis & Technical Review: 5-Nitro-8-Methoxyquinaldine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitro-8-methoxyquinaldine (CAS: 857495-64-8), also known as 8-methoxy-2-methyl-5-nitroquinoline , represents a critical scaffold in medicinal chemistry, particularly in the development of anti-infective agents. Structurally related to Nitroxoline (5-nitro-8-hydroxyquinoline) and Primaquine, this compound leverages the 8-hydroxyquinoline pharmacophore, modified with a methyl ether to modulate lipophilicity and metabolic stability.

This technical guide details the robust synthesis of 5-nitro-8-methoxyquinaldine via a two-stage protocol: the Doebner-Miller cyclization to form the quinaldine core, followed by a regioselective nitration . Unlike simple quinolines, the presence of the 2-methyl group (quinaldine) and the 8-methoxy substituent dictates specific electronic directing effects that must be managed to ensure high yield and purity.

Chemical Identity & Properties

PropertyDetail
IUPAC Name This compound
Common Name 5-Nitro-8-methoxyquinaldine
CAS Number 857495-64-8
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Core Scaffold Quinoline (Quinaldine subclass)
Key Substituents 2-Methyl (donor), 8-Methoxy (donor), 5-Nitro (acceptor)
Predicted LogP ~2.5 (Lipophilic)

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the nitro group first, as electrophilic aromatic substitution on the electron-rich 8-methoxyquinaldine core is highly favorable and regioselective. The quinaldine core is then disassembled via the classic Doebner-Miller disconnection.

Retrosynthesis Target 5-Nitro-8-Methoxyquinaldine (Target Molecule) Intermediate 8-Methoxyquinaldine (Precursor) Target->Intermediate Disconnection 1: C-N Bond Formation Reagent1 o-Anisidine (2-Methoxyaniline) Intermediate->Reagent1 Disconnection 2: Heterocycle Formation Reagent2 Crotonaldehyde (or Paraldehyde/HCl) Intermediate->Reagent2 Nitration Nitration (HNO3 / H2SO4) Nitration->Target Forward Cyclization Doebner-Miller Cyclization Cyclization->Intermediate Forward

Figure 1: Retrosynthetic strategy isolating the quinaldine core formation from the final functionalization.

Detailed Synthetic Protocols

Phase 1: Synthesis of 8-Methoxyquinaldine (Doebner-Miller)

This step constructs the heterocyclic ring. The Doebner-Miller reaction is preferred over the Skraup synthesis here because the 2-methyl group is required, which is derived from crotonaldehyde (or its equivalents) rather than glycerol.

Mechanistic Insight: The reaction involves the initial formation of a Schiff base between o-anisidine and crotonaldehyde, followed by acid-catalyzed cyclization and oxidation. The 8-methoxy group acts as an activating group, facilitating the cyclization step.

Reagents:

  • o-Anisidine (2-methoxyaniline): 1.0 eq

  • Crotonaldehyde (or Paraldehyde + HCl source): 1.2 eq

  • Hydrochloric Acid (conc. 37%): Solvent/Catalyst

  • Zinc Chloride (ZnCl₂): Lewis acid catalyst (optional but improves yield)

Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve o-anisidine (0.5 mol) in concentrated HCl (100 mL).

  • Addition: Heat the mixture to 50-60°C. Add crotonaldehyde (0.6 mol) dropwise over 45 minutes. Caution: The reaction is exothermic. Maintain temperature below 100°C to prevent polymerization.

  • Reflux: Once addition is complete, reflux the mixture for 2-3 hours. The solution will turn dark red/brown.

  • Workup: Cool the reaction mixture to room temperature. Basify with 20% NaOH solution until pH > 10.

  • Steam Distillation: Perform steam distillation to remove unreacted aniline and volatile byproducts. The product, 8-methoxyquinaldine, will distill over as an oil which may solidify upon cooling.

  • Extraction: Extract the distillate with dichloromethane (DCM) (3 x 50 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Evaporate the solvent. If necessary, purify via vacuum distillation or recrystallization from ethanol/water.

Phase 2: Regioselective Nitration

The critical challenge here is directing the nitro group to the 5-position while avoiding oxidation of the 2-methyl group or dinitration.

Mechanistic Insight: In strong acid (H₂SO₄), the quinoline nitrogen is protonated, deactivating the pyridine ring towards electrophilic attack. The benzene ring remains nucleophilic. The methoxy group at position 8 is a strong ortho/para director. Since the ortho position (position 7) is sterically hindered and less electronically favored compared to the para position (position 5), substitution occurs almost exclusively at C-5.

Reagents:

  • 8-Methoxyquinaldine (from Phase 1): 1.0 eq

  • Sulfuric Acid (conc.[1] H₂SO₄): Solvent

  • Nitric Acid (fuming HNO₃ or 70%): 1.1 eq

Protocol:

  • Dissolution: In a 250 mL three-neck flask equipped with a thermometer and stirrer, dissolve 8-methoxyquinaldine (10 g) in concentrated H₂SO₄ (40 mL).

  • Cooling: Cool the solution to 0–5°C using an ice-salt bath. Critical: Temperature control is vital to prevent oxidation of the methyl group.

  • Nitration: Add the nitrating mixture (HNO₃/H₂SO₄) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir at 0-5°C for 1 hour, then allow to warm to room temperature for another hour.

  • Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. A yellow precipitate should form.[2]

  • Neutralization: Carefully neutralize the slurry with ammonium hydroxide (NH₄OH) or sodium carbonate solution to pH ~7-8.

  • Isolation: Filter the yellow solid, wash with cold water, and dry.

  • Recrystallization: Recrystallize from hot ethanol or methanol to obtain pure 5-nitro-8-methoxyquinaldine as yellow needles.

Reaction Mechanism & Regioselectivity

The following diagram illustrates the electronic effects governing the regioselectivity of the nitration step.

Mechanism cluster_effects Directing Effects Substrate 8-Methoxyquinaldine (Protonated) Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate + NO2+ (Electrophilic Attack at C5) Product 5-Nitro-8-Methoxyquinaldine Intermediate->Product - H+ (Aromatization) Effect1 N-Protonation: Deactivates Pyridine Ring Effect2 8-OMe Group: Directs Ortho/Para (C5/C7) Effect3 Sterics: Favors C5 over C7

Figure 2: Mechanistic pathway showing the synergistic directing effects leading to C5 substitution.

Analytical Characterization

Researchers should verify the product using the following expected spectroscopic data:

TechniqueExpected Signal / Characteristic
¹H-NMR (CDCl₃) δ 2.75 (s, 3H, 2-CH₃); δ 4.20 (s, 3H, 8-OCH₃); δ 6.9-7.1 (d, 1H, H-7); δ 8.4-8.6 (d, 1H, H-6); δ 9.0-9.2 (d, 1H, H-4); δ 7.5 (d, 1H, H-3).[3] Note: H-6 and H-7 will show ortho coupling (~8-9 Hz).
IR Spectroscopy 1520 cm⁻¹ (Asymmetric NO₂ stretch); 1335 cm⁻¹ (Symmetric NO₂ stretch); 1260 cm⁻¹ (C-O ether stretch).
Mass Spectrometry m/z 218 [M]⁺; m/z 219 [M+H]⁺.
Melting Point 110–115°C (Literature range varies by purity/solvate).

Safety & Handling

  • Crotonaldehyde: Highly toxic, lachrymator, and potential carcinogen. Handle only in a fume hood with double gloving.

  • Nitration: The reaction of sulfuric and nitric acid is highly exothermic. Runaway reactions can occur if addition is too fast. Always have an ice bath ready.

  • Nitro Compounds: While this specific derivative is stable, nitro-aromatics can be explosive if dry and heated. Do not grind in a mortar if unsure of purity.

References

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Source: ResearchGate (2014) Context: Establishes the nitration conditions for the 8-methoxy scaffold and confirms the 5-nitro regioselectivity.

  • Doebner–Miller Reaction Mechanism and Applications. Source: Wikipedia / Primary Literature Context: Provides the foundational mechanism for the synthesis of the quinaldine core from aniline precursors.

  • Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Source: MDPI (2024) Context: Discusses modern, milder nitration alternatives and reinforces the C5 reactivity of 8-substituted quinolines.

  • Optimizing Regioselectivity in the Nitration of Quinoline Derivatives. Source: BenchChem Technical Support Context: Explains the electronic theory behind the protonation of the quinoline nitrogen and its effect on electrophilic substitution.

  • This compound (CAS 857495-64-8) Product Data. Source: Sigma-Aldrich / ABCR Context: Verification of the CAS number and physical properties of the target molecule.

Sources

biological activity of 8-methoxy-2-methyl-5-nitroquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 8-Methoxy-2-methyl-5-nitroquinoline Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities. The introduction of specific substituents, such as a nitro group at the 5-position and a methoxy group at the 8-position, can profoundly modulate the therapeutic properties of the quinoline core. This technical guide provides a comprehensive analysis of the biological activities associated with this compound derivatives. We will explore the synthetic pathways to access this scaffold, delve into their multifaceted biological activities including antimicrobial, anticancer, and antiparasitic effects, and elucidate the key mechanisms of action, such as metal ion chelation and signaling pathway modulation. This document synthesizes current research to provide drug development professionals, researchers, and scientists with field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic potential of this promising class of compounds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle, is a privileged structure in drug discovery, famously represented by the antimalarial drug quinine, which was first isolated from Cinchona bark.[1] This discovery catalyzed extensive research into quinoline derivatives, leading to the development of critical synthetic drugs like chloroquine and mefloquine.[2][3] The versatility of the quinoline nucleus allows for functionalization at various positions, creating a diverse chemical space for modulating physicochemical and biological properties.[1][4]

Substitutions on the quinoline ring are critical in defining the compound's biological profile. The 5-nitro group is a well-known pharmacophore, particularly in antimicrobial and antiparasitic agents, where it can be bioreduced to generate cytotoxic radicals.[5] The 8-hydroxy group, and by extension its methoxy analog, plays a crucial role in the metal-chelating properties of these molecules.[6] This ability to bind divalent metal ions is a key mechanism of action for many quinoline-based antimicrobials, including the well-studied compound Nitroxoline (8-hydroxy-5-nitroquinoline). The addition of a methyl group at the 2-position further modifies the molecule's steric and electronic properties. This guide focuses specifically on derivatives of the this compound core, examining their synthesis, activity, and therapeutic promise.

Synthetic Pathways

The synthesis of 8-methoxy-5-nitroquinoline derivatives typically begins with a commercially available precursor like 8-hydroxyquinoline. The synthetic strategy involves a two-step process: methylation of the hydroxyl group followed by electrophilic nitration. The methoxy group at the 8-position is an activating group that directs the incoming nitro group to electron-rich positions on the benzene ring.[1]

A representative synthesis for the parent compound, 5-nitro-8-methoxyquinoline, is detailed in the experimental protocols section and visualized below.[7] This pathway can be adapted for precursors already containing the 2-methyl group or the 2-methyl group can be introduced via established quinoline synthesis methods like the Doebner-von Miller reaction.

G cluster_0 Step 1: Methylation cluster_1 Step 2: Nitration 8-Hydroxyquinoline 8-Hydroxyquinoline K2CO3_MeI K2CO3, Methyl Iodide in Acetone, Reflux 8-Hydroxyquinoline->K2CO3_MeI 8-Methoxyquinoline 8-Methoxyquinoline K2CO3_MeI->8-Methoxyquinoline Mixed_Acid Conc. H2SO4, Conc. HNO3 (Mixed Acid) 8-Methoxyquinoline->Mixed_Acid 5-Nitro-8-methoxyquinoline 5-Nitro-8-methoxyquinoline (Final Product) Mixed_Acid->5-Nitro-8-methoxyquinoline

Caption: General synthetic workflow for 5-nitro-8-methoxyquinoline.

Spectrum of Biological Activity

Derivatives of this compound are predicted to exhibit a broad range of biological activities, based on extensive studies of structurally related compounds.

Antimicrobial and Antifungal Activity

The 5-nitro-8-hydroxyquinoline analog, Nitroxoline, has been used for decades as a uroantiseptic.[8] Its efficacy stems from a multifaceted mechanism that includes the chelation of essential metal ions, disrupting bacterial metal homeostasis.[8] Modern research confirms its broad-spectrum activity against numerous Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as fungi.[9] For instance, Nitroxoline shows potent activity against Aeromonas hydrophila (MIC = 5.26 μM) and Pseudomonas aeruginosa (MIC = 84.14 μM).[9][10]

Interestingly, one study directly comparing 8-methoxyquinoline and its 5-nitro derivative found that the parent 8-methoxyquinoline exhibited stronger antifungal and antibacterial activity against a panel of microbes including Aspergillus flavus, Bacillus subtilis, and Salmonella typhi.[11] This suggests that while the nitro group is a known antimicrobial pharmacophore, its addition in this specific case may not enhance potency, and the metal-chelating ability of the methoxy (or its in vivo demethylated hydroxy metabolite) group might be the dominant factor.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Related 8-Hydroxyquinoline Derivatives

Compound Organism MIC (µM) Reference
8-Hydroxyquinoline (8HQ) Staphylococcus aureus 3.44 - 6.89 [9]
8-Hydroxyquinoline (8HQ) Candida albicans 13.78 [9]
Nitroxoline (NQ) Aeromonas hydrophila 5.26 [9][10]
Nitroxoline (NQ) Pseudomonas aeruginosa 84.14 [9][10]

| Cloxyquin | Listeria monocytogenes | 5.57 |[9] |

Anticancer Activity

The quinoline scaffold is present in numerous anticancer agents that function through mechanisms like DNA intercalation and enzyme inhibition.[2][12] Nitroxoline itself has demonstrated significant anticancer activity, with an IC50 five to ten-fold lower than the related compound clioquinol in human cancer cell lines.[13] It has been shown to reduce the viability and proliferation of cholangiocarcinoma cells.[14]

More specifically, derivatives of 8-methoxy-indoloquinoline, which share the 8-methoxyquinoline core, have shown potent and selective cytotoxicity against colorectal cancer cells (HCT116 and Caco-2).[15][16] These compounds were found to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival, leading to cell cycle arrest in the G2/M phase and apoptosis.[15][16][17] This provides a strong rationale for investigating this compound derivatives as potential inhibitors of this pathway.

Table 2: In Vitro Cytotoxicity (IC50) of Related 8-Methoxyquinoline Derivatives

Compound Cell Line IC50 (µM) Reference
MMNC¹ HCT116 (Colorectal) 0.33 [15]
MMNC¹ Caco-2 (Colorectal) 0.51 [15]
Compound 49² HCT116 (Colorectal) 0.35 [16]
Compound 49² Caco-2 (Colorectal) 0.54 [16]

¹ 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline ² 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline

Antiparasitic Activity

Nitro-functionalized heterocycles are mainstays in the treatment of neglected tropical diseases.[5] The 5-nitroquinoline scaffold is particularly promising. Recent drug repurposing studies have highlighted Nitroxoline as a potent agent against Trypanosoma cruzi, the parasite responsible for Chagas disease.[18][19] It exhibited more than double the potency of the reference drug benznidazole against both the epimastigote (IC50 = 3.00 µM) and amastigote (IC50 = 1.24 µM) forms of the parasite.[18] The mechanism of action involves inducing programmed cell death in the parasite.[19] Given the shared pharmacophore, this compound derivatives are strong candidates for development as novel antiprotozoal agents.[20]

Key Mechanisms of Action

The biological activities of these derivatives are underpinned by sophisticated molecular mechanisms, primarily revolving around metal ion chelation and the modulation of critical cellular signaling pathways.

Metal Ion Chelation and Homeostasis Disruption

A central mechanism for 8-hydroxyquinolines, and likely their 8-methoxy analogs (which can be metabolized to the 8-hydroxy form), is the chelation of divalent metal ions like zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺).[8] The nitrogen atom of the quinoline ring and the oxygen at the C8 position form a bidentate ligand that sequesters these essential metal ions. This disrupts numerous metal-dependent enzymatic processes within the pathogen, leading to bacteriostatic or bactericidal effects.[8] Furthermore, rather than simply chelating, these compounds can act as metallophores, inducing an overload of certain ions like copper and zinc inside the bacterial cell, which disturbs metal homeostasis and generates reactive oxygen species (ROS), leading to cell death.[8][13]

G Derivative 8-Methoxy/Hydroxy- 5-nitroquinoline Derivative Chelation Chelation & Metallophore Activity Derivative->Chelation Metal Divalent Metal Ions (Cu²⁺, Zn²⁺, Fe²⁺) Metal->Chelation Disruption Disruption of Bacterial Metal Homeostasis Chelation->Disruption Enzyme Inhibition of Metal- Dependent Enzymes Disruption->Enzyme ROS Generation of Reactive Oxygen Species (ROS) Disruption->ROS Death Bacterial / Parasitic Cell Death Enzyme->Death ROS->Death

Caption: Mechanism of action via metal ion chelation.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

In the context of cancer, a compelling mechanism is the inhibition of pro-survival signaling pathways. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell proliferation, growth, and survival, and it is frequently hyperactivated in many cancers, including colorectal cancer.[15] Studies on structurally similar 8-methoxy-indoloquinolines have demonstrated that these compounds exert their potent anticancer effects by downregulating the expression and activation of key proteins in this pathway.[15][16] This inhibition leads to a halt in the cell cycle at the G2/M checkpoint and the induction of apoptosis, ultimately controlling tumor cell proliferation.[17]

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Inhibitor 8-Methoxyquinoline Derivative Inhibitor->Inhibition Inhibition->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and biological evaluation of the title compounds.

Synthesis of 5-Nitro-8-methoxyquinoline

This protocol is adapted from the literature for the synthesis of the parent compound.[7]

  • Step 1: Synthesis of 8-methoxyquinoline.

    • To a solution of 8-hydroxyquinoline (1.0 eq) in acetone, add solid potassium carbonate (1.0 eq) and methyl iodide (1.0 eq).

    • Reflux the reaction mixture for 24 hours.

    • Allow the mixture to cool to room temperature, filter the solid, and concentrate the solvent under reduced pressure to obtain crude 8-methoxyquinoline. Purify by column chromatography.

  • Step 2: Synthesis of 5-nitro-8-methoxyquinoline.

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

    • To this cold mixed acid, slowly add 8-methoxyquinoline (1.0 eq) with continuous shaking to ensure dissolution.

    • Allow the reaction to proceed for 10-15 minutes.

    • Pour the reaction mixture into ice-cold water. A yellow precipitate of 5-nitro-8-methoxyquinoline will form.

    • Filter the precipitate under vacuum, wash with cold water, and dry. Recrystallize the solid from 95% methanol to yield the purified product.[7]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard protocol for determining antibacterial susceptibility.[3]

  • Preparation of Compound: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MTT Assay for In Vitro Cytotoxicity

This is a colorimetric assay for assessing the metabolic activity of cells.[3][16]

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (prepared by serial dilution from a DMSO stock) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO-treated cells).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by non-linear regression analysis.

Conclusion and Future Directions

Derivatives of this compound represent a class of compounds with significant therapeutic potential across multiple disease areas. Drawing from the well-documented activities of related 5-nitro and 8-methoxy/hydroxy quinolines, these molecules are poised to be potent antimicrobial, anticancer, and antiparasitic agents. Their likely mechanisms of action—disrupting metal ion homeostasis and inhibiting critical cell survival pathways like PI3K/AKT/mTOR—offer multiple avenues for therapeutic intervention.

Future research should focus on a systematic structure-activity relationship (SAR) study to optimize the substitutions on the quinoline core for enhanced potency and selectivity. The role of the 2-methyl group, in particular, warrants further investigation. Promising lead compounds identified through in vitro screening must be advanced to in vivo efficacy and pharmacokinetic studies. Further elucidation of their molecular targets and mechanisms will be crucial for their rational development as next-generation therapeutic agents.

References

  • Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd. (2024). Antibacterial activity of nitroquinoline.
  • Cherdtrakulkiat, R., et al. (2019). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC.
  • Joaquim, A.R.N., et al. (2021). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PMC.
  • Kumar, A., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues.
  • ResearchGate. (2025). Antimicrobial activity of clioquinol and nitroxoline: a scoping review.
  • ResearchGate. (2025). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
  • Naaz, F., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis.
  • BenchChem. (2025). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Sharma, P., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Ogunmodede, O., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.
  • Bethencourt-Estrella, C.J., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. PMC.
  • Bethencourt-Estrella, C.J., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. ResearchGate.
  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.
  • Zhu, J., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI.
  • Owolabi, B.J., et al. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science.
  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate.
  • Hummert, D.S., et al. (2023). Old Dogs with New Tricks: Antiparasitic Potential of Structurally Diverse 5-Nitrofuran and 5-Nitrothiophene Imines and Acyl Hydrazones. MDPI.
  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press.
  • Sharma, P., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Jooste, J., et al. (2024). Novel quinoline derivatives with broad‐spectrum antiprotozoal activities. Semantic Scholar.
  • Zhu, J., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC.
  • Liu, R., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI.
  • BenchChem. (2025). An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History.
  • Al-Ostoot, F.H., et al. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.

Sources

medicinal chemistry applications of nitroquinaldine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, SAR, and Therapeutic Applications[1]

Executive Summary

Nitroquinaldine derivatives (nitro-substituted 2-methylquinolines) represent a privileged scaffold in medicinal chemistry, characterized by their dual reactivity: the electrophilic nature of the nitro-aromatic system and the nucleophilic potential of the 2-methyl group. This technical guide explores their utility as bioreductive prodrugs, DNA intercalators, and antimicrobial agents. We provide detailed protocols for their synthesis via the Doebner-Miller reaction and subsequent styryl condensation, alongside a rigorous analysis of their Structure-Activity Relationships (SAR) and mechanisms of action.

The Nitroquinaldine Scaffold: Chemical Foundation

The term nitroquinaldine specifically refers to quinoline structures bearing a methyl group at the C2 position and a nitro group on the benzene ring (positions 5, 6, 7, or 8).

  • Pharmacophore Significance:

    • 2-Methyl Group: Unlike the proton in quinoline, the C2-methyl protons in quinaldine are acidic (

      
      ). This allows for facile deprotonation and condensation with aldehydes to form styrylquinolines , a major class of anticancer agents.
      
    • Nitro Group: Acts as an electron-withdrawing group (EWG) that modulates the basicity of the quinoline nitrogen and serves as a "warhead" for bioreductive activation.

    • Planarity: The fused bicyclic system facilitates DNA intercalation.

Synthetic Strategies & Protocols

The synthesis of nitroquinaldine derivatives typically follows two phases: construction of the heterocyclic core and subsequent functionalization of the C2-methyl group.

Protocol A: Modified Doebner-Miller Synthesis of 6-Nitroquinaldine

Target: 2-Methyl-6-nitroquinoline (6-Nitroquinaldine) Context: The Doebner-Miller reaction is the most direct route but is historically plagued by polymerization side reactions. This modified protocol uses a biphasic acid system to control exothermicity.

Reagents:

  • p-Nitroaniline (13.8 g, 0.1 mol)

  • Paraldehyde (17.6 g, 0.13 mol) [Source of acetaldehyde]

  • Concentrated HCl (30 mL)

  • Zinc Chloride (ZnCl₂, anhydrous, 2 g) [Lewis acid catalyst]

Step-by-Step Methodology:

  • Pre-activation: In a 250 mL round-bottom flask, dissolve p-nitroaniline in concentrated HCl. Add ZnCl₂ and stir at room temperature for 15 minutes to form the anilinium salt complex.

  • Addition: Add paraldehyde dropwise over 30 minutes. Note: Paraldehyde depolymerizes to acetaldehyde in situ, preventing the violent reaction associated with free acetaldehyde.

  • Reflux: Heat the mixture to gentle reflux (approx. 100°C) for 3 hours. The solution will darken significantly.

  • Work-up: Cool to room temperature. Pour the reaction mixture into 200 mL of ice water. Basify to pH 9 using 20% NaOH solution. A yellow-brown precipitate will form.

  • Purification: Filter the crude solid. Recrystallize from ethanol/water (9:1) to yield yellow needles.

    • Yield: ~55-65%

    • Melting Point: 163-165°C

Protocol B: Synthesis of Anticancer Styryl Derivatives

Target: (E)-2-(4-chlorostyryl)-6-nitroquinoline Context: This reaction exploits the acidity of the C2-methyl group to create a conjugated system capable of DNA intercalation.

Reagents:

  • 6-Nitroquinaldine (1.88 g, 10 mmol)

  • 4-Chlorobenzaldehyde (1.40 g, 10 mmol)

  • Acetic Anhydride (10 mL)

Step-by-Step Methodology:

  • Condensation: Mix the nitroquinaldine and aldehyde in acetic anhydride in a 50 mL round-bottom flask.

  • Reflux: Heat to reflux (140°C) for 6-8 hours. The reaction is driven by the formation of the thermodynamically stable trans-alkene.

  • Hydrolysis: Cool the mixture and pour into 100 mL of water. Boil for 10 minutes to hydrolyze unreacted acetic anhydride.

  • Isolation: Neutralize with 10% NaHCO₃. Filter the precipitated solid.

  • Purification: Recrystallize from glacial acetic acid or DMF.

    • Validation: 1H NMR will show trans-vinylic protons with a coupling constant (

      
      ) of ~16 Hz.
      
Visualization: Synthetic Workflow

SynthesisWorkflow cluster_0 Key Transformation Start p-Nitroaniline Inter1 Schiff Base Intermediate Start->Inter1 In situ generation Reagent Paraldehyde / HCl Reagent->Inter1 Core 6-Nitroquinaldine (Scaffold) Inter1->Core Cyclization & Oxidation (Doebner-Miller) Product 2-Styryl-6-nitroquinoline (Anticancer Agent) Core->Product Knoevenagel-type Condensation Condensation Aldehyde Condensation (Ac2O, Reflux) Condensation->Product

Caption: Synthetic pathway from aniline precursors to bioactive styryl-nitroquinaldines via the Doebner-Miller and condensation reactions.

Structure-Activity Relationships (SAR)

The biological activity of nitroquinaldines is governed by three primary structural vectors:

Structural FeatureModificationBiological Consequence
Nitro Group Position C-6 Optimal for antimicrobial activity.[1] Balances lipophilicity and redox potential for bacterial nitroreductase activation.
C-8 Increases antiparasitic potency (e.g., Leishmania). Often associated with higher host toxicity due to chelating potential if an adjacent -OH is present (Nitroxoline-like).
C-5 Generally reduces potency due to steric interference with the peri-position protons during DNA intercalation.
C-2 Methyl Group Unsubstituted Moderate activity. Susceptible to rapid metabolic oxidation.
Styryl Extension Drastically increases anticancer activity. The extended

-system enhances DNA intercalation affinity and cytotoxicity (IC50 drops from

M to nM range).
Ring Substituents C-4 Halogen Introduction of Cl/Br at C-4 (via Pfitzinger reaction) enhances lipophilicity and membrane permeability.
Therapeutic Applications & Mechanisms[2][3][4]
A. Anticancer Activity: The Bioreductive Switch

Nitroquinaldines act as hypoxia-activated prodrugs . Solid tumors often contain hypoxic regions resistant to standard chemotherapy.

  • Mechanism: In hypoxic cells, nitroquinaldines undergo enzymatic reduction (by reductases like DT-diaphorase) to form hydroxylamine (

    
    ) intermediates.
    
  • Causality: These intermediates are highly electrophilic and alkylate DNA, causing strand breaks and apoptosis.

  • Selectivity: In normal (normoxic) cells, oxygen rapidly re-oxidizes the radical anion intermediate back to the parent nitro compound (futile cycling), minimizing toxicity.

B. Antimicrobial & Antiparasitic Activity [1][2]
  • Target: DNA Gyrase / Topoisomerase IV.[3]

  • Mechanism: Unlike fluoroquinolones which bind the enzyme-DNA complex, nitroquinaldines often act as "DNA intercalator poisons." They stack between base pairs, stabilizing the cleaved DNA complex and preventing religation.

  • Spectrum: High activity against M. tuberculosis and Leishmania donovani.

Visualization: Mechanism of Action

MoA Prodrug Nitroquinaldine (Prodrug) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction Reductase Nitroreductase (Hypoxic Environment) Reductase->Radical Radical->Prodrug Futile Cycle (Re-oxidation by O2) Intermed Hydroxylamine (R-NHOH) Radical->Intermed Further Reduction (Hypoxia) Oxygen O2 (Normoxia) Oxygen->Radical Damage DNA Alkylation & Strand Breaks Intermed->Damage Covalent Binding DNA DNA Helix DNA->Damage Intercalation

Caption: Bioreductive activation pathway of nitroquinaldines. In normoxia, the futile cycle protects healthy cells; in hypoxia, reduction leads to DNA-damaging species.

Quantitative Activity Data (Representative)

The following table summarizes the shift in potency when transforming the parent scaffold into a styryl derivative, highlighting the SAR principles discussed.

CompoundStructureCell Line / OrganismActivity (IC50 / MIC)Mechanism
6-Nitroquinaldine Parent ScaffoldE. coliMIC: 64

g/mL
Weak DNA binding
2-Styryl-6-nitroquinoline Styryl DerivativeHCT-116 (Colon Cancer)IC50: 3.2

M
Intercalation + ROS
8-Hydroxy-5-nitroquinoline Nitroxoline AnalogS. aureusMIC: 4

g/mL
Chelation + Gyrase Inhib.
(E)-2-(4-Cl-styryl)-6-nitro Halogenated StyrylMCF-7 (Breast Cancer)IC50: 1.8

M
High Lipophilicity
References
  • BenchChem. (2025).[4] Applications of 2-Amino-6-nitroquinoxaline Derivatives in Medicinal Chemistry: Application Notes and Protocols. BenchChem.

  • Mrozek-Wilczkiewicz, A., et al. (2019).[5] The synthesis and anticancer activity of 2-styrylquinoline derivatives.[1][5][6] A p53 independent mechanism of action. European Journal of Medicinal Chemistry.

  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.

  • Sehlangia, S., et al. (2022).[7] Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega.

  • Musser, et al. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. Journal of Organic Chemistry.

Sources

Technical Guide: Structural Analogs of 8-Methoxy-2-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Blueprint for Anti-Infective Scaffold Design

Executive Summary

This technical guide provides an in-depth analysis of 8-methoxy-2-methyl-5-nitroquinoline , a privileged heterocyclic scaffold with significant utility in medicinal chemistry, particularly in the development of antiprotozoal (Leishmania, Plasmodium) and antibacterial agents. Unlike rigid templates, this guide deconstructs the molecule into its pharmacophoric elements, offering researchers a logical pathway for analog generation, synthesis, and biological validation.

The this compound core represents a strategic convergence of three critical structural features:

  • 5-Nitro Group: A "warhead" capable of redox cycling or reduction to an amine.

  • 8-Methoxy Group: A masked chelator and solubility enhancer.

  • 2-Methyl Group: A metabolic blockade preventing rapid oxidation at the electron-deficient C2 position.

Part 1: Structural Pharmacology & SAR Analysis

To rationally design analogs, one must understand the electronic and steric contributions of the parent scaffold.

1.1 The 5-Nitro "Warhead" (Redox Pharmacology)

The nitro group at position 5 is the primary driver of biological activity in this scaffold. In anaerobic or microaerophilic parasites (Entamoeba, Giardia, Leishmania), the nitro group undergoes enzymatic reduction by pyruvate:ferredoxin oxidoreductase (PFOR) or nitroreductases (NTR).

  • Mechanism: Single-electron reduction yields a nitro radical anion (

    
    ). In the presence of oxygen, this radical futilely cycles back to the parent nitro compound, generating superoxide anions (
    
    
    
    ) and oxidative stress. In anaerobic conditions, further reduction leads to hydroxylamine and amine species that can covalently bind to DNA.
  • Analog Strategy: Retaining the 5-NO2 preserves redox activity. Reducing it to 5-NH2 converts the molecule into a precursor for DNA-intercalating amides or sulfonamides.

1.2 The 8-Methoxy Anchor

Unlike 8-hydroxyquinoline (8-HQ), which is a potent bidentate chelator of Cu2+ and Zn2+, the 8-methoxy ether is "capped."

  • Pharmacokinetics: The methyl ether improves lipophilicity (LogP) and membrane permeability compared to the free phenol.

  • Metabolic Activation: In vivo, O-demethylation by CYP450 enzymes can liberate the 8-hydroxy species, acting as a pro-drug for the active chelator (similar to the relationship between certain alkoxyquinolines and their active metabolites).

1.3 The 2-Methyl Blockade

Quinolines are susceptible to nucleophilic attack and oxidative metabolism at the C2 position (via aldehyde oxidase).

  • Causality: The C2-methyl group provides steric bulk and removes the acidic proton, significantly extending the plasma half-life of the scaffold compared to unsubstituted quinoline.

Part 2: Visualization of Signaling & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the metabolic fate of the scaffold.

SAR_Pathway Core This compound Nitro_Reductase Nitroreductase (Type I/II) Core->Nitro_Reductase Bioactivation CYP450 CYP450 (O-Demethylation) Core->CYP450 Metabolism Metabolic_Block 2-Methyl Group (Blocks Aldehyde Oxidase) Core->Metabolic_Block Structural Feature Radical Nitro Radical Anion (Oxidative Stress) Nitro_Reductase->Radical 1e- reduction Amine 5-Amino Derivative (DNA Intercalation Precursor) Nitro_Reductase->Amine 6e- reduction Chelator 8-Hydroxy Species (Metal Chelation Cu/Zn) CYP450->Chelator Activation Stability Increased t1/2 Metabolic_Block->Stability Effect

Figure 1: Pharmacological fate and SAR logic of the this compound scaffold.

Part 3: Synthetic Protocols

To ensure reproducibility, the synthesis is broken down into a self-validating workflow. The critical step is the regioselective nitration.

3.1 Synthesis of this compound

Prerequisite: Start with 8-Hydroxy-2-methylquinoline (8-Hydroxyquinaldine).

Step 1: O-Methylation (Protection)

  • Reagents: 8-Hydroxyquinaldine (1.0 eq), Methyl Iodide (1.2 eq), Anhydrous

    
     (2.0 eq).
    
  • Solvent: Acetone or DMF (Dry).

  • Protocol: Dissolve starting material in solvent. Add base and stir for 30 min. Add MeI dropwise. Reflux for 4-6 hours.

  • Validation: TLC (Hexane:EtOAc 7:3). Disappearance of phenolic starting material (lower Rf) and appearance of methylated product (higher Rf).

  • Workup: Filter inorganic salts, evaporate solvent. Recrystallize from ethanol.

Step 2: Regioselective Nitration (The Critical Step) Rationale: Direct nitration of quinolines often yields a mixture of 5- and 8-nitro isomers. Since position 8 is blocked by the methoxy group, substitution is directed primarily to position 5 (para to the activating methoxy group).

  • Reagents: 8-Methoxy-2-methylquinoline, Conc.

    
    , Fuming 
    
    
    
    .
  • Protocol:

    • Dissolve substrate in Conc.[1]

      
       at 0°C (Ice/Salt bath). Critical:  Maintain temp < 5°C to prevent tarring.
      
    • Add Fuming

      
       / 
      
      
      
      mixture dropwise over 30 mins.
    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Quenching: Pour reaction mixture onto crushed ice with vigorous stirring. The product should precipitate as a yellow solid.[1]

  • Purification: Neutralize with

    
     to pH 8. Filter solid. Recrystallize from Ethanol/Methanol.
    
  • Validation (NMR): Look for the loss of the C5 proton and a downfield shift of C6/C7 protons due to the nitro group.

3.2 Synthetic Workflow Diagram

Synthesis_Flow Start 8-Hydroxy-2-methylquinoline Step1 Methylation (MeI, K2CO3) Start->Step1 Inter 8-Methoxy-2-methylquinoline Step1->Inter Step2 Nitration (HNO3/H2SO4, 0°C) Inter->Step2 Product 8-Methoxy-2-methyl- 5-nitroquinoline Step2->Product

Figure 2: Step-by-step synthetic pathway ensuring regioselectivity.

Part 4: Biological Evaluation (Self-Validating Protocols)

For researchers targeting anti-infective applications, the Resazurin Reduction Assay is the industry standard for high-throughput screening of these analogs.

4.1 Resazurin (Alamar Blue) Assay for Leishmania/Bacteria

This assay relies on the reduction of non-fluorescent resazurin (blue) to fluorescent resorufin (pink) by metabolically active cells. It validates the nitro-activation mechanism described in Part 1.

Protocol:

  • Seeding: Plate Leishmania promastigotes or bacteria (

    
     cells/mL) in 96-well plates.
    
  • Treatment: Add serial dilutions of this compound analogs (100 µM to 0.1 µM). Include DMSO control (Negative) and Amphotericin B (Positive).

  • Incubation: Incubate for 24-48 hours (depending on species doubling time).

  • Development: Add Resazurin solution (0.01%). Incubate for 2-4 hours.

  • Readout: Measure fluorescence (Ex 530nm / Em 590nm).

  • Data Analysis: Calculate IC50 using non-linear regression.

Data Presentation Table:

Compound R1 (C2) R2 (C5) R3 (C8) IC50 (Leishmania) IC50 (Bacteria) Notes
Parent Methyl Nitro Methoxy ~5-10 µM Moderate High oxidative stress induction
Analog A Methyl Amino Methoxy >50 µM Low Loss of redox "warhead"
Analog B H Nitro Methoxy ~15 µM Moderate Lower metabolic stability (C2 ox)

| Analog C | Methyl | Nitro | Hydroxy | <5 µM | High | Potent chelation + redox |

Part 5: Future Directions & Lead Optimization

To evolve this scaffold into a clinical candidate, researchers should focus on:

  • Solubility: The 5-nitro compounds are often poorly soluble. Introducing a piperazine tail via reduction of the nitro to amine and subsequent amidation can improve pharmacokinetic profiles.

  • Selectivity: To reduce mammalian toxicity (via mitochondrial inhibition), explore C2-side chains that target parasite-specific transporters.

  • Hybrid Molecules: Linking the 5-amino derivative with artemisinin or other pharmacophores to create dual-action hybrids.

References
  • Synthesis and Biological Activity of 8-Methoxyquinoline Derivatives. Source: International Journal of Applied Research and Technology.[2] Context: Details the specific nitration protocols and antibacterial screening of the 8-methoxy-5-nitro scaffold. URL:[Link]

  • Discovery of Antileishmanial Hits in 8-Nitroquinoline Series. Source: PubMed / Elsevier (Bioorganic & Medicinal Chemistry). Context: Validates the 8-nitro/5-nitro pharmacophore for anti-parasitic activity and discusses SAR. URL:[Link]

  • Synthesis and Antimalarial Activity of 8-Quinolinamines. Source: ACS Omega. Context: Provides the methodology for reducing nitroquinolines to aminoquinolines and subsequent functionalization for antimalarial drugs. URL:[Link]

  • PubChem Compound Summary: 8-methoxy-5-nitroquinoline. Source: National Library of Medicine. Context: Physical properties, toxicity data, and structural identifiers for the core scaffold.[3] URL:[Link]

  • Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline. Source: MDPI (Molecules). Context: Modern, green synthetic alternatives to the classical mixed-acid nitration described in the protocols. URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 8-Methoxy-2-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 8-methoxy-2-methyl-5-nitroquinoline (also known as 5-nitro-8-methoxyquinaldine) from 8-methoxyquinaldine . This transformation is a critical intermediate step in the synthesis of 8-aminoquinoline antimalarials, such as Primaquine and Tafenoquine.

The protocol utilizes a mixed-acid nitration strategy (


) designed to maximize regioselectivity for the C5 position while minimizing oxidative degradation and dinitration. This guide provides a self-validating workflow, including mechanistic rationale, safety protocols, and analytical characterization standards.

Scientific Foundation & Mechanism

Substrate Analysis & Regioselectivity

The starting material, 8-methoxyquinaldine, presents a unique challenge in electrophilic aromatic substitution due to the competing electronic effects of the fused ring system.

  • The Heterocyclic Ring (Pyridine-like): Under the strongly acidic conditions of nitration, the nitrogen atom is protonated (

    
    ). This creates a pyridinium species, which is highly electron-deficient and deactivated toward electrophilic attack. Consequently, nitration occurs exclusively on the carbocyclic (benzene) ring.
    
  • The Carbocyclic Ring (Benzene-like): The 8-methoxy group is a strong Electron Donating Group (EDG) via resonance (

    
     effect). It directs incoming electrophiles to the ortho (C7) and para (C5) positions.
    
Why Position 5?

While both C5 and C7 are activated, the C5 position is kinetically favored for three reasons:

  • Electronic Synergy: The C5 position is para to the methoxy group. In fused systems like quinoline, the

    
    -positions (5 and 8) are generally more reactive than 
    
    
    
    -positions (6 and 7) due to the stability of the Wheland intermediate.
  • Steric Hindrance: The C7 position is flanked by the bulky methoxy group at C8 and the ring fusion, creating steric congestion that disfavors attack.

  • Transition State Energy: The sigma-complex formed by attack at C5 preserves the aromaticity of the pyridinium ring more effectively than alternative isomers.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical intermediate states.

G SM 8-Methoxyquinaldine (Starting Material) Protonated Protonated Intermediate (N-H+ species) SM->Protonated Protonation (Exothermic) Acid H2SO4 / HNO3 (Nitrating Mixture) Sigma Sigma Complex (Resonance Stabilized) Acid->Sigma Protonated->Sigma + NO2+ (Nitronium Ion) Rate Limiting Step Product 8-Methoxy-2-methyl- 5-nitroquinoline Sigma->Product - H+ (Re-aromatization) Isomer 7-Nitro Isomer (Minor Impurity) Sigma->Isomer Minor Pathway

Figure 1: Mechanistic pathway for the nitration of 8-methoxyquinaldine. The reaction proceeds via an electrophilic attack by the nitronium ion on the protonated quinolinium species.

Materials & Equipment

Reagents
ReagentPurity/GradeRoleHazard Note
8-Methoxyquinaldine >97%SubstrateIrritant, Light Sensitive
Sulfuric Acid (

)
Conc. (98%)Solvent/CatalystCorrosive, Dehydrating
Nitric Acid (

)
Fuming (>90%)ReagentOxidizer, Corrosive
Ammonium Hydroxide 28-30% (

)
NeutralizerVolatile, Corrosive
Ethanol/Methanol ACS GradeRecrystallizationFlammable
Equipment
  • 3-Neck Round Bottom Flask (equipped with thermometer and addition funnel).

  • Ice/Salt Bath (capable of maintaining -5°C).

  • Mechanical Stirrer (Magnetic stirring may fail due to viscosity at low temps).

  • Temperature Probe (Digital or Mercury).

Detailed Experimental Protocol

Safety Warning: This reaction involves fuming nitric acid and concentrated sulfuric acid. It is highly exothermic. Perform all operations in a functioning fume hood wearing acid-resistant gloves and a face shield.

Step 1: Preparation of the Substrate Solution
  • Charge the 3-neck flask with 20 mL of Conc.

    
      per 5g of starting material.
    
  • Cool the acid to 0°C using an ice/salt bath.

  • Slowly add 8-methoxyquinaldine (solid) in small portions.

    • Note: The addition is exothermic. Ensure internal temperature does not exceed 20°C.

    • Observation: The solution will likely turn dark orange/red upon protonation.

  • Stir until fully dissolved and cool the mixture back to -5°C to 0°C .

Step 2: Nitration (The Critical Step)
  • Prepare the nitrating agent: Place Fuming

    
      (1.1 equivalents) in the addition funnel.
    
    • Alternative: A pre-mixed solution of

      
       in 
      
      
      
      can be used for better thermal control.
  • Dropwise Addition: Add the nitric acid very slowly, maintaining the internal temperature below 10°C .

    • Why? Temperatures >10°C promote dinitration and oxidative tar formation.

  • Once addition is complete, allow the mixture to stir at 0°C for 30 minutes , then remove the ice bath and allow it to warm to room temperature (20-25°C) for 1-2 hours.

Step 3: Quenching and Neutralization
  • Prepare a beaker containing crushed ice (approx. 5x the volume of the acid mixture).

  • Pour the reaction mixture slowly onto the stirring ice.

    • Result: A yellow/orange solution or fine precipitate will form.

  • Neutralization: Slowly add Ammonium Hydroxide (

    
    )  with vigorous stirring.
    
    • Target pH: Adjust to pH 8-9.

    • Caution: This is extremely exothermic. Add ice periodically to keep the slurry cool. If the mixture gets too hot, the nitro group can be hydrolyzed or the product degraded.

  • The product will precipitate as a yellow solid.[1]

Step 4: Isolation and Purification[1]
  • Filtration: Collect the crude solid via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake copiously with cold water to remove residual salts and acid.

  • Recrystallization:

    • Dissolve the crude solid in boiling Ethanol (95%) or Methanol.

    • Optional: Treat with activated charcoal if the solution is dark/tarry, then hot filter.

    • Cool slowly to room temperature, then to 4°C.

  • Collect the bright yellow needles/crystals. Dry in a vacuum oven at 50°C.

Process Workflow Diagram

Workflow Start Start: 8-Methoxyquinaldine Dissolve Dissolve in H2SO4 (Temp < 20°C) Start->Dissolve Nitrate Add Fuming HNO3 (Temp < 10°C) Dissolve->Nitrate React Stir 0°C -> RT (2 Hours) Nitrate->React Quench Pour onto Ice React->Quench Basify Neutralize with NH4OH (Precipitate Product) Quench->Basify Filter Filter & Wash Basify->Filter Purify Recrystallize (EtOH) Filter->Purify Final Pure 8-Methoxy-2-methyl- 5-nitroquinoline Purify->Final

Figure 2: Step-by-step workflow for the synthesis and isolation of the target compound.

Analytical Validation

To ensure the integrity of the synthesis, the following analytical data should be verified.

Physical Properties[2]
  • Appearance: Bright yellow crystalline solid.

  • Melting Point: Literature values for the 2-methyl derivative typically range between 118°C – 122°C . (Note: The non-methylated analog melts ~115°C; the methyl group typically raises the MP slightly).

  • Yield: Typical isolated yields range from 70% to 85% .

NMR Spectroscopy (Diagnostic Signals)

The


-NMR spectrum (in 

or

) is the primary tool for confirming regioselectivity.
Proton (

)
Approx. Shift (

ppm)
MultiplicityInterpretation

2.70 - 2.80Singlet (3H)Characteristic methyl group on the pyridine ring.

4.05 - 4.15Singlet (3H)Methoxy group (deshielded by aromatic ring).

6.90 - 7.10Doublet (

)
Ortho to OMe, Meta to

. Shielded by OMe.

8.30 - 8.50Doublet (

)
Ortho to

. Strongly deshielded by Nitro group.

7.40 - 7.50Doublet (

)
Pyridine ring proton.

8.80 - 9.00Doublet (

)
Peri-position to

. Significant deshielding (Peri-effect).

Note: The absence of a singlet in the aromatic region confirms that substitution did not occur at C6 or C7 (which would leave isolated protons).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tarry Product Temperature too high during nitration.Ensure addition is strictly < 10°C. Add acid slower.
Red/Brown Impurities Oxidation of the methoxy group.Use fresh, clear

. Avoid prolonged reaction times.
Product is Sticky/Oily Incomplete neutralization or wet solvent.Ensure pH is basic (8-9). Dry precipitate thoroughly before recrystallization.
Isomer Contamination Presence of 7-nitro isomer.Recrystallize twice from Ethanol. The 5-nitro isomer is generally less soluble and crystallizes first.

References

  • Elderfield, R. C., et al. (1946). Synthesis of Primaquine and Certain of its Analogs. Journal of the American Chemical Society, 68(8), 1524–1529.

  • PubChem Compound Summary. (n.d.). 8-Methoxy-5-nitroquinoline (Analogous data).[2] National Center for Biotechnology Information.

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline.

  • BenchChem. (2025).[3][4] 8-Methoxy-2-methylquinoline Properties.

Sources

regioselective nitration of 8-methoxy-2-methylquinoline conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Regioselective Nitration of 8-Methoxy-2-methylquinoline: Conditions and Mechanistic Insights

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the highly regioselective nitration of 8-methoxy-2-methylquinoline to yield 5-nitro-8-methoxy-2-methylquinoline, a valuable intermediate in medicinal chemistry. We delve into the mechanistic principles governing the reaction's specificity, detailing the powerful directing effects of the methoxy substituent on the quinoline core under electrophilic aromatic substitution conditions. A detailed, step-by-step experimental protocol is provided, adapted from established methodologies for quinoline nitration, ensuring reliability and reproducibility. This guide is intended to equip researchers with both the theoretical understanding and practical instructions necessary to successfully perform this synthesis.

Mechanistic Rationale: Achieving High Regioselectivity

The successful regioselective nitration of 8-methoxy-2-methylquinoline hinges on a fundamental understanding of electrophilic aromatic substitution (SEAr) on a substituted, heterocyclic system. The outcome is dictated by the interplay between the inherent reactivity of the quinoline nucleus and the electronic effects of its substituents.

Activation of the Nitrating Agent and Deactivation of the Pyridine Ring

The reaction is typically conducted using a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid." Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.

Simultaneously, the basic nitrogen atom of the quinoline ring is protonated by the strong acid medium.[1][2] This protonation forms a quinolinium cation, which has a profound effect on the ring's reactivity. The positively charged nitrogen atom strongly withdraws electron density from the pyridine ring (the nitrogen-containing ring), rendering it highly deactivated and resistant to electrophilic attack.[3] Consequently, electrophilic substitution is directed exclusively to the benzenoid ring.[4][5]

Directing Effects of the Methoxy Substituent

With the reaction site confined to the benzenoid ring, the regioselectivity is controlled by the existing substituents. In 8-methoxy-2-methylquinoline, the 8-methoxy group is the dominant directing group.

  • Activating Nature: The methoxy (-OCH₃) group is a powerful activating group. The oxygen atom's lone pairs can be donated into the aromatic ring through resonance, increasing the electron density and making the ring more susceptible to electrophilic attack.[6]

  • Ortho- and Para-Direction: As an electron-donating group, the methoxy group directs incoming electrophiles to the positions ortho and para to itself.[7][8] In this molecule, the positions ortho to the C8-methoxy group are C7, and the para position is C5.

The combination of these effects strongly favors the nitration at the C5 position. While the C7 position is also activated, it is subject to significant steric hindrance from the adjacent C8-methoxy group. Therefore, the electrophilic attack by the nitronium ion occurs almost exclusively at the less sterically hindered and electronically enriched C5 position, leading to the formation of 5-nitro-8-methoxy-2-methylquinoline with high regioselectivity. The synthesis of this specific compound with a reported yield of 77% confirms this outcome.[9]

Experimental Protocol: Synthesis of 5-Nitro-8-methoxy-2-methylquinoline

This protocol is adapted from established procedures for the nitration of substituted quinolines and is designed to be a self-validating system for achieving the target product.[10]

Materials and Equipment
  • Reagents:

    • 8-Methoxy-2-methylquinoline (C₁₁H₁₁NO)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

    • 10% aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Crushed Ice

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Magnetic stirrer and stir bar

    • Ice-salt bath

    • Dropping funnel or Pasteur pipette

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Apparatus for column chromatography (optional, for purification)

Step-by-Step Procedure
  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 8-methoxy-2-methylquinoline (e.g., 1.0 g, 5.77 mmol) in concentrated sulfuric acid (e.g., 8 mL). Stir until a clear, homogeneous solution is formed.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to between -5 °C and 0 °C. It is critical to maintain this low temperature throughout the addition of nitric acid to prevent over-nitration and control the exothermic reaction.[10]

  • Nitrating Agent Addition: While vigorously stirring the cooled solution, add concentrated nitric acid (e.g., 0.3 mL, approx. 1.1 eq) dropwise using a Pasteur pipette or dropping funnel. The addition should be very slow, ensuring the internal reaction temperature does not exceed 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • Quenching: Carefully and slowly pour the reaction mixture onto a beaker containing a large amount of crushed ice (e.g., 50-100 g) with stirring.[10] This will quench the reaction and precipitate the crude product.

  • Neutralization & Extraction: Once the ice has melted, the acidic solution is carefully neutralized by the slow addition of a 10% sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic (pH 7-8). Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (e.g., 3 x 30 mL).[10][11]

  • Drying and Concentration: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[10] Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 5-nitro-8-methoxy-2-methylquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel. The pure product should be a solid with a melting point around 115 °C.[9]

Data Summary and Visualization

Summary of Reaction Conditions
ParameterCondition / ValueRationale / Reference
Substrate 8-Methoxy-2-methylquinolineStarting material for the target synthesis.
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Generates the active electrophile, NO₂⁺.[2]
Temperature -5 °C to 0 °CCritical for controlling the reaction rate and preventing side products.[10]
Primary Product 5-Nitro-8-methoxy-2-methylquinolineRegioselectivity is directed by the C8-methoxy group.[9][12]
Reported Yield 77%Demonstrates the efficiency of the transformation.[9]
Reported M.P. 115 °CPhysical property for product identification.[9]
Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in conc. H₂SO₄ B Cool to 0°C in Ice-Salt Bath A->B C Slowly Add conc. HNO₃ B->C D Stir at 0°C for 1-2 hours C->D E Quench on Ice D->E F Neutralize (NaHCO₃) & Extract (DCM) E->F G Dry & Concentrate F->G H Purify (Recrystallization) G->H I Final Product: 5-Nitro-8-methoxy-2-methylquinoline H->I

Caption: Experimental workflow for the synthesis of 5-nitro-8-methoxy-2-methylquinoline.

G start 8-Methoxy-2-methylquinolinium Ion (Pyridine Ring Deactivated) intermediate Wheland Intermediate (Sigma Complex) start->intermediate Electrophilic Attack at C5 (Para to -OCH₃) reagent + NO₂⁺ (Nitronium Ion) product 5-Nitro-8-methoxy-2-methylquinoline intermediate->product Rearomatization deprotonation - H⁺

Caption: Simplified mechanism showing regioselective electrophilic attack at the C5 position.

References

  • Application Notes and Protocols: Selective Nitr
  • Nucleophilic Nitration of Selected Aza-Arom
  • Prepar
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Directing Effects. ChemTalk.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society.
  • Electrophilic substitution: via addition-elimination (SEAr) in the benzenoid ring. University of Liverpool.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Visible-Light-Photocatalyzed C5-H Nitr
  • Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GITAM University.
  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Deriv
  • Directing Effects in Electrophilic Arom
  • Palladium-Catalyzed sp3 C–H Nitration of 8-Methylquinolines.
  • NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Pergamon Press.
  • An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History. Benchchem.
  • Separation of 5-nitroquinoline and 8-nitroquinoline.
  • SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. Semantic Scholar.
  • Regioselective Functionalization of Quinolines through C-H Activ
  • 8-Methoxy-2-Methylquinoline. PubChem.
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activ

Sources

Application Note: Selective Reduction of 8-Methoxy-2-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reduction of 8-Methoxy-2-methyl-5-nitroquinoline

Abstract & Strategic Scope

This guide details the reduction of This compound to its corresponding amine, a critical intermediate in the synthesis of 8-aminoquinoline antimalarials such as Primaquine and Tafenoquine .

While the nitro-to-amine reduction is a standard transformation, the quinoline scaffold presents unique challenges:

  • Regioselectivity: Avoiding partial saturation of the heterocyclic ring (forming 1,2,3,4- or 5,6,7,8-tetrahydroquinolines).

  • Product Stability: 5-Aminoquinolines are prone to oxidative degradation (forming quinone-imines) upon exposure to air and light.

  • Solubility: The starting nitro compound has poor solubility in alcohols compared to the amine product.

This protocol presents two validated methodologies:

  • Method A (Catalytic Hydrogenation): The "Clean" Protocol—Ideal for small-to-medium scale (mg to 50g) where purity is paramount.

  • Method B (Fe/Acetic Acid): The "Robust" Protocol—Ideal for scale-up (>50g) or when high-pressure hydrogenation equipment is unavailable.

Reaction Mechanism & Pathway

The reduction proceeds through a stepwise electron transfer/protonation cascade. Understanding this pathway is vital for troubleshooting incomplete conversions (stalled at hydroxylamine).

NitroReduction Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso 2e-, 2H+ Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e-, 2H+ Azoxy Azoxy (Side Product) Nitroso->Azoxy Condensation (High pH) Amine Amine (-NH2) Hydroxylamine->Amine 2e-, 2H+ (Rate Limiting Step) Hydroxylamine->Azoxy Condensation

Figure 1: Stepwise reduction mechanism. Note that the Hydroxylamine-to-Amine step is often rate-limiting; stopping early results in unstable impurities.

Method A: Catalytic Hydrogenation (Pd/C)

Rationale: This is the preferred method for medicinal chemistry applications due to the ease of workup (simple filtration). The reaction utilizes 10% Palladium on Carbon (Pd/C) .

Critical Parameter: Solvent choice. Methanol is standard, but if the starting material is highly insoluble, a co-solvent of THF or Ethyl Acetate prevents catalyst encapsulation by precipitating solids.

Materials & Equipment[1][2][3][4]
  • Reagents: this compound (1.0 eq), 10% Pd/C (5-10 wt% loading), Methanol (HPLC grade).

  • Gas: Hydrogen gas (balloon or Parr shaker).

  • Safety: Pd/C is pyrophoric when dry. Handle under inert gas (Nitrogen/Argon).[1]

Step-by-Step Protocol
  • Inert Purge: Flush a 3-neck round-bottom flask (RBF) with Nitrogen for 10 minutes.

  • Solvent Addition: Add this compound (e.g., 5.0 g) and Methanol (50 mL, 10 vol).

    • Note: The nitro compound may not fully dissolve initially. This is acceptable; it will dissolve as it reduces.

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10 wt% relative to substrate).

    • Safety Tip: Add the catalyst as a slurry in water or toluene if possible, or ensure the flask is completely static-free to prevent ignition of methanol vapors.

  • Hydrogen Introduction:

    • Balloon Method: Evacuate the flask (house vacuum) and backfill with H2 (balloon). Repeat 3 times.

    • Parr Shaker: Pressurize to 30 psi, vent, repeat 3 times. Set final pressure to 40 psi.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Monitoring: Reaction typically completes in 2–4 hours.

    • QC Check: Spot TLC (50% EtOAc/Hexane). The yellow nitro spot (Rf ~0.6) should disappear; the amine spot (Rf ~0.3) will be fluorescent blue under UV.

  • Workup:

    • Flush system with Nitrogen.[2]

    • Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Methanol until the filtrate runs clear.

    • Caution: Do not let the Pd/C filter cake dry out completely on the funnel (fire hazard). Keep it wet with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude amine as a dark oil or solid.

Method B: Iron-Mediated Reduction (Fe/AcOH)

Rationale: Classical Béchamp reduction. It avoids the use of pressurized hydrogen and expensive noble metals. It is highly selective for the nitro group, leaving the quinoline ring untouched.

Materials & Equipment[1][2][3][4]
  • Reagents: Substrate (1.0 eq), Iron Powder (325 mesh, 4.0 eq), Glacial Acetic Acid (5.0 eq), Ethanol/Water (3:1 ratio).

  • Equipment: Mechanical stirrer (overhead stirring is recommended due to iron sludge).

Step-by-Step Protocol
  • Slurry Preparation: In a reaction vessel, suspend the Nitroquinoline (10.0 g) in Ethanol (80 mL) and Water (20 mL).

  • Activation: Add Iron powder (10.0 g, ~4 eq) and heat the mixture to 60°C .

  • Acid Addition: Add Glacial Acetic Acid (13 mL, ~5 eq) dropwise over 15 minutes.

    • Exotherm Alert: The reaction is exothermic.[3] Monitor internal temperature; maintain mild reflux (~75-80°C).

  • Reflux: Stir at reflux for 1–2 hours. The bright yellow color of the starting material will fade to a brownish suspension.

  • Workup (The "Iron Sludge" Challenge):

    • Standard: Cool to RT. Neutralize with saturated NaHCO3 or 10% NaOH to pH ~9.

    • Filtration: Filter through a Celite pad.[3] The iron oxide sludge can be gelatinous.

    • Optimization: Washing the filter cake with hot Ethyl Acetate ensures full recovery of the product.

  • Extraction: Extract the aqueous filtrate with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate.

Analytical Characterization & QC

Upon isolation, the 8-methoxy-2-methyl-5-aminoquinoline should be stored under Nitrogen at 4°C.

FeatureNitro Precursor (Starting Material)Amino Product (Target)
Appearance Bright Yellow SolidReddish-brown oil or tan solid
1H NMR (CDCl3) ~8.4 ppm (d, H-4, deshielded by NO2)~6.7 ppm (d, H-6, shielded by NH2)
NH2 Signal AbsentBroad singlet ~4.0 ppm (D2O exchangeable)
TLC (EtOAc/Hex) High Rf (Non-polar)Lower Rf (Polar, streaks on silica)

Key NMR Diagnostic: Look for the upfield shift of the aromatic protons adjacent to the C-5 position. The strong electron-withdrawing NO2 group is replaced by the electron-donating NH2 group, causing significant shielding (upfield shift).

Visualization of Workflow (Method A)

HydrogenationWorkflow Setup Setup: Flush Flask with N2 Add Substrate + MeOH Catalyst Catalyst Addition: Add 10% Pd/C (Wet) (Avoid Static!) Setup->Catalyst Reaction Reaction: Purge with H2 (x3) Stir 3h @ RT Catalyst->Reaction Check QC Check: TLC (Disappearance of Yellow Spot) Reaction->Check Check->Reaction Incomplete Filter Filtration: Filter through Celite (Keep Cake Wet) Check->Filter Complete Isolate Isolation: Evaporate Solvent Store under N2 Filter->Isolate

Figure 2: Operational workflow for the catalytic hydrogenation protocol.

References

  • Elderfield, R. C., et al. (1946). Synthesis of Primaquine and Certain of its Analogs.[4][5][6] Journal of the American Chemical Society, 68(8), 1524–1529. (Foundational synthesis of 8-aminoquinolines).

  • Vangapandu, S., et al. (2003). 8-Aminoquinoline Antimalarials: Synthesis and Biological Evaluation. Bioorganic & Medicinal Chemistry, 11(21), 4557-4568. (Modern application of the reduction).

  • Common Organic Chemistry. (2023). Nitro Reduction using Iron (Fe).[3][2][7][8] (General protocol validation for Fe/AcOH).

  • BenchChem. (2025). 5-Bromo-8-methoxy-2-methylquinoline Technical Guide. (Structural context for 2-methyl-8-methoxyquinoline derivatives).

Sources

Synthetic Route for 5-Nitro-8-methoxy-2-methylquinoline: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Nitro-8-methoxy-2-methylquinoline is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Its substituted quinoline framework is a common motif in a wide array of pharmacologically active agents. The strategic placement of the nitro, methoxy, and methyl groups on the quinoline core offers multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules. This application note provides a detailed, two-step synthetic protocol for the preparation of 5-nitro-8-methoxy-2-methylquinoline, designed for researchers in organic synthesis and drug development. The described methodology is based on established and reliable chemical transformations, ensuring a reproducible and efficient synthesis.

Overall Synthetic Workflow

The synthesis of 5-nitro-8-methoxy-2-methylquinoline is efficiently achieved in a two-step process. The first step involves the construction of the quinoline core via the Doebner-von Miller reaction, followed by a regioselective electrophilic nitration in the second step.

G cluster_0 Step 1: Doebner-von Miller Reaction cluster_1 Step 2: Electrophilic Nitration A o-Anisidine C 8-Methoxy-2-methylquinoline A->C Acid Catalyst (HCl) B Crotonaldehyde B->C D 8-Methoxy-2-methylquinoline F 5-Nitro-8-methoxy-2-methylquinoline D->F E Mixed Acid (HNO3/H2SO4) E->F

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 8-Methoxy-2-methylquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust and widely used method for synthesizing quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1] In this protocol, we utilize o-anisidine and crotonaldehyde to construct the desired 8-methoxy-2-methylquinoline intermediate.

Reaction Mechanism

The reaction is catalyzed by strong acids and is thought to proceed through a series of steps including Michael addition, cyclization, and oxidation.[1]

G cluster_mechanism Doebner-von Miller Reaction Mechanism o-Anisidine o-Anisidine Michael_Adduct Michael_Adduct o-Anisidine->Michael_Adduct 1. Michael Addition (with Crotonaldehyde) Dihydroquinoline Dihydroquinoline Michael_Adduct->Dihydroquinoline 2. Intramolecular Electrophilic Cyclization 8-Methoxy-2-methylquinoline 8-Methoxy-2-methylquinoline Dihydroquinoline->8-Methoxy-2-methylquinoline 3. Oxidation

Caption: Simplified mechanism of the Doebner-von Miller reaction.

Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
o-Anisidine123.1512.3 g0.10
Crotonaldehyde70.097.0 g0.10
Concentrated HCl36.4630 mL-
Sodium Hydroxide40.00As needed-
Dichloromethane84.93200 mL-
Anhydrous MgSO4120.37As needed-

Procedure

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add o-anisidine (12.3 g, 0.10 mol) and concentrated hydrochloric acid (30 mL).

  • Addition of Aldehyde: Heat the mixture to 90-100°C with stirring. Slowly add crotonaldehyde (7.0 g, 0.10 mol) dropwise from the dropping funnel over 30 minutes. The reaction is exothermic and may become vigorous.[2]

  • Reaction: After the addition is complete, continue heating the mixture at 100°C for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the pH is approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 8-methoxy-2-methylquinoline as a solid.

Characterization of 8-Methoxy-2-methylquinoline

  • Appearance: White to off-white crystalline solid.[3]

  • Molecular Formula: C₁₁H₁₁NO.[4]

  • Molecular Weight: 173.21 g/mol .[4]

  • Melting Point: 122-126 °C.[3]

  • ¹H NMR (CDCl₃): Chemical shifts will be consistent with the structure, showing signals for the aromatic protons, the methyl group, and the methoxy group.

  • ¹³C NMR (CDCl₃): The spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule.

Part 2: Synthesis of 5-Nitro-8-methoxy-2-methylquinoline via Electrophilic Nitration

The second step involves the regioselective nitration of the electron-rich benzene ring of the quinoline core. The presence of the methoxy group at the 8-position strongly directs the incoming electrophile (nitronium ion, NO₂⁺) to the 5-position.

Reaction Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion is generated in situ from the reaction of concentrated nitric and sulfuric acids.

G cluster_nitration Electrophilic Nitration Mechanism HNO3 + H2SO4 HNO3 + H2SO4 NO2+ (Nitronium ion) NO2+ (Nitronium ion) HNO3 + H2SO4->NO2+ (Nitronium ion) 8-Methoxy-2-methylquinoline 8-Methoxy-2-methylquinoline Sigma Complex Sigma Complex 8-Methoxy-2-methylquinoline->Sigma Complex 1. Attack by π-system on NO2+ 5-Nitro-8-methoxy-2-methylquinoline 5-Nitro-8-methoxy-2-methylquinoline Sigma Complex->5-Nitro-8-methoxy-2-methylquinoline 2. Deprotonation (restoration of aromaticity)

Caption: Mechanism of electrophilic nitration.

Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
8-Methoxy-2-methylquinoline173.218.65 g0.05
Concentrated H₂SO₄98.0820 mL-
Concentrated HNO₃63.015 mL-
Ice-As needed-
Sodium Bicarbonate84.01As needed-
Ethanol46.07As needed-

Procedure

  • Preparation of Nitrating Mixture: In a beaker, carefully add concentrated nitric acid (5 mL) to concentrated sulfuric acid (20 mL) while cooling in an ice bath. This process is highly exothermic.[5]

  • Reaction Setup: In a 250 mL flask, dissolve 8-methoxy-2-methylquinoline (8.65 g, 0.05 mol) in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture to the solution of the quinoline derivative with constant stirring, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A yellow precipitate will form.

  • Neutralization and Filtration: Neutralize the mixture with a saturated solution of sodium bicarbonate. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 5-nitro-8-methoxy-2-methylquinoline.

Characterization of 5-Nitro-8-methoxy-2-methylquinoline

  • Appearance: Yellow solid.

  • Molecular Formula: C₁₁H₁₀N₂O₃

  • Molecular Weight: 218.21 g/mol

  • ¹H NMR (CDCl₃): The spectrum is expected to show a downfield shift of the aromatic protons due to the electron-withdrawing nitro group.

  • ¹³C NMR (CDCl₃): The spectrum will reflect the presence of the nitro group, with characteristic shifts for the carbon atoms of the quinoline ring.

  • IR Spectroscopy: A strong absorption band characteristic of the nitro group (NO₂) is expected around 1338 cm⁻¹.[6]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[7]

  • Doebner-von Miller Reaction: This reaction can be exothermic and should be controlled by the slow addition of the aldehyde.[8] Strong acids are used, which are corrosive.

  • Nitration: Nitrating mixtures (HNO₃/H₂SO₄) are extremely corrosive and powerful oxidizing agents.[9][10] They can cause severe burns on contact.[9] The reaction is highly exothermic and must be kept cold to prevent runaway reactions.[5]

Trustworthiness and Validation

The protocols described herein are based on well-established named reactions in organic chemistry. The Doebner-von Miller synthesis is a classic and reliable method for quinoline formation.[1] Electrophilic nitration is a fundamental reaction for the functionalization of aromatic systems. The regioselectivity of the nitration step is dictated by the strong directing effect of the 8-methoxy group, a predictable outcome based on fundamental principles of electrophilic aromatic substitution. Researchers should monitor the progress of each reaction by TLC and confirm the identity and purity of the intermediate and final product using standard analytical techniques such as NMR, IR, and mass spectrometry.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methoxy-2-Methylquinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-methoxy-2-methylquinoline (C11H11NO). Retrieved from [Link]

  • Reddit. (2023, October 26). What safety precautions should be taken with these chemicals and whatever they produce when they react? How should the results be disposed of? All liquid is 1M (supposedly) and solids are pure. : r/chemistry. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • NIST WebBook. (n.d.). 5-Methoxy-8-nitro-quinoline. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methoxy-4-methylquinolin-2(1H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrum of 8-methoxyquinoline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-nitro-8-methylquinoline. Retrieved from [Link]

  • MEL Science. (2017, October 17). Safety guide for conducting chemical reactions at home. Retrieved from [Link]

  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ResearchGate. (n.d.). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Retrieved from [Link]

  • MDPI. (n.d.). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methoxy-5-nitroquinoline. Retrieved from [Link]

  • Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Google Docs. (n.d.). Safety Precautions for Handling Exothermic Reactions.
  • ResearchGate. (2025, August 6). (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). The direct nitration of C5 quinoline ring.. Retrieved from [Link]

  • YouTube. (2020, March 26). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

Sources

Application Note & Protocol: Optimized Recrystallization of 8-Methoxy-2-methyl-5-nitroquinoline for High-Purity Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Methoxy-2-methyl-5-nitroquinoline is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. The purity of this quinoline derivative is paramount, as even minor impurities can significantly impact the yield, stereochemistry, and biological activity of downstream products. Recrystallization is a powerful and widely-used technique for the purification of solid organic compounds. This application note provides a detailed guide to selecting an appropriate solvent system and executing an optimized recrystallization protocol for this compound, ensuring the high purity required for demanding research and development applications.

The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at low temperatures but exhibit high solubility at elevated temperatures.[1] This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of highly ordered crystals of the pure compound upon cooling, while impurities remain in the mother liquor.

PART 1: Solvent System Selection - The Cornerstone of Effective Purification

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For polar nitroaromatic compounds like this compound, polar solvents are generally a good starting point based on the "like dissolves like" principle.[1] However, empirical testing is essential to identify the optimal solvent or solvent system that provides a steep solubility curve.

Recommended Solvent Screening Protocol:

  • Preparation: Place approximately 10-20 mg of crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, and water) dropwise at room temperature, agitating after each addition.

  • Room Temperature Solubility: Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.

  • Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely. An ideal solvent will dissolve the compound in a reasonable volume (e.g., < 1-2 mL) near its boiling point.

  • Crystallization upon Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the formation of crystals. The best solvent will yield a significant amount of crystalline precipitate.

  • Mixed Solvent Systems: If no single solvent is ideal, a mixed solvent system may be employed.[1][2] This is particularly useful when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" solvent). Dissolve the compound in a minimum of the hot "good" solvent and add the "bad" solvent dropwise until persistent cloudiness is observed. Add a few more drops of the "good" solvent to redissolve the precipitate, then allow to cool. Common pairs include ethanol-water and ethyl acetate-hexane.[2]

Solvent Selection Logic Diagram:

G cluster_screening Solvent Screening Process cluster_results Observe Solubility cluster_hot_results Observe Hot Solubility cluster_final Evaluate Crystal Formation start Start with Crude This compound test_rt Test Solubility in Various Solvents at Room Temperature start->test_rt soluble_rt Soluble at RT (Poor Solvent) test_rt->soluble_rt insoluble_rt Insoluble at RT (Good Candidate) test_rt->insoluble_rt test_hot Heat Insoluble Samples & Add More Solvent insoluble_rt->test_hot insoluble_hot Insoluble when Hot (Poor Solvent) test_hot->insoluble_hot soluble_hot Soluble when Hot (Good Candidate) test_hot->soluble_hot cool Cool Slowly & Observe Crystallization soluble_hot->cool no_xtals No/Poor Crystals (Consider Mixed Solvent) cool->no_xtals good_xtals Abundant Crystals (Optimal Solvent) cool->good_xtals

Caption: Logic flow for selecting an optimal recrystallization solvent.

Summary of Promising Solvents for Nitroquinoline Derivatives:

SolventPolarityBoiling Point (°C)Rationale & Notes
MethanolPolar Protic64.7Has been successfully used for the recrystallization of the closely related 5-nitro-8-methoxyquinoline.[3] A good starting point.
EthanolPolar Protic78A common, effective solvent for a wide range of polar aromatic compounds.[2]
Isopropyl AlcoholPolar Protic82.6Used for the crystallization of 8-nitroquinoline.[4]
Ethyl AcetatePolar Aprotic77.1Often used in combination with a non-polar solvent like hexane for mixed-solvent recrystallization.[2]
Dimethylformamide (DMF)Polar Aprotic153Can be effective for less soluble compounds, often used in a mixed system with water.[5]

PART 2: Detailed Recrystallization Protocol

This protocol is based on established methods for related nitroquinoline compounds and general best practices.[2][3]

Safety Precautions:

  • 8-Methoxy-5-nitroquinoline, a related compound, is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[6] Assume this compound has a similar hazard profile.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Boiling chips or magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Oven or vacuum desiccator

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chips. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add the hot solvent in small portions until the solid has just completely dissolved. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some of the dissolved product even after cooling.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), a hot gravity filtration is necessary. Pre-heat a second Erlenmeyer flask and a stemless funnel with a fluted filter paper on the hotplate. Pour the hot solution through the fluted filter paper into the clean, hot flask. Causality Note: This step must be performed quickly to prevent premature crystallization of the product in the funnel. Pre-heating the apparatus minimizes heat loss.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality Note: Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals. If no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation.[1]

  • Collection of Crystals: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold recrystallization solvent. Collect the crystals by vacuum filtration, swirling the flask to transfer all the solid.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of fresh, ice-cold solvent. This removes any residual mother liquor containing dissolved impurities. Causality Note: The wash solvent must be cold to minimize redissolving the purified product.

  • Drying: Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry or dry in an oven at a temperature well below the compound's melting point, or in a vacuum desiccator.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity. Further characterization by techniques such as NMR, IR, and HPLC can also be performed.

Recrystallization Workflow Diagram:

G cluster_workflow Standard Recrystallization Workflow start Crude Product in Erlenmeyer Flask add_solvent Add Minimum Amount of Hot Solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filt Hot Filtration (If Insoluble Impurities) dissolve->hot_filt cool Slow Cooling to Room Temperature dissolve->cool No hot_filt->cool Yes ice_bath Cool in Ice Bath cool->ice_bath vac_filt Vacuum Filtration (Collect Crystals) ice_bath->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure_product High-Purity Product dry->pure_product

Caption: Step-by-step workflow for the purification of this compound.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the melting point of the compound is lower than the boiling point of the solvent, or due to a high concentration of impurities.[1] To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool even more slowly.

  • No Crystal Formation: If crystallization does not occur upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1]

  • Low Recovery: This can be caused by using too much solvent, cooling for too short a time, or washing the crystals with solvent that is not ice-cold.

This application note provides a comprehensive framework for the purification of this compound by recrystallization. By systematically screening for the optimal solvent and carefully following the detailed protocol, researchers can achieve a high degree of purity, which is essential for the successful application of this versatile chemical intermediate in drug discovery and materials science.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties. Retrieved from

  • Benchchem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds. Retrieved from

  • PubChem. (n.d.). 8-Methoxy-5-nitroquinoline. Retrieved from [Link]

  • MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products. Retrieved from

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Retrieved from

  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (2015). Journal of Advance Research in Applied Science, 2(4). Retrieved from

  • PubChem. (n.d.). 8-Methoxy-2-Methylquinoline. Retrieved from [Link]

  • PMC. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Technology of Preparing 8Hydroxy5-nitroquinoline. Retrieved from [Link]

  • Benchchem. (n.d.). Recrystallization Methods for Purifying Substituted Nitroalkenes: A Technical Support Guide. Retrieved from

  • ACCELA CHEMBIO INC. (2015, June 22). SAFETY DATA SHEET. Retrieved from

  • Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid. Retrieved from

  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET. Retrieved from

  • An Efficient and Alternative method for Synthesis of Nitroxoline. (2019, February 18). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014, December 31). ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

Sources

Troubleshooting & Optimization

optimizing reaction temperature for nitration of quinaldine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Temperature & Regioselectivity Control | Audience: Process Chemists

Introduction: The Thermal Paradox of Quinaldine

Welcome to the technical support center for quinaldine (2-methylquinoline) functionalization. If you are accessing this guide, you are likely encountering the classic "Quinaldine Paradox":

  • The Ring Deactivation: In mixed acid, quinaldine exists as the quinolinium ion. This positive charge deactivates the ring, requiring higher temperatures or stronger acids to drive electrophilic aromatic substitution (EAS).

  • The Methyl Vulnerability: The 2-methyl group is activated.[1] High temperatures or prolonged exposure to nitric acid (an oxidant) risks oxidizing this group to a carboxylic acid (quinaldic acid) or aldehyde, destroying your yield.

This guide provides the thermal logic to navigate between these two failure modes.

Module 1: Regioselectivity Troubleshooting (The 5 vs. 8 Split)

User Query: "I am obtaining a near 1:1 mixture of 5-nitroquinaldine and 8-nitroquinaldine. Can temperature adjustments shift this ratio significantly?"

Technical Insight: In standard mixed acid (HNO₃/H₂SO₄), the reaction proceeds via the protonated quinolinium ion .

  • Mechanism: The positive charge on the nitrogen directs the electrophile (

    
    ) to the benzenoid ring (positions 5 and 8).
    
  • Position 5 (Kinetic): Electronically favored but sterically hindered by the peri-interaction with the H-4 and the N-1 lone pair environment.

  • Position 8 (Thermodynamic): Less sterically hindered and thermodynamically more stable.

Optimization Protocol: While the 50:50 split is intrinsic to the electronic structure of the quinolinium ion, temperature plays a subtle role in ratio control and a major role in purity.

Temperature ZoneOutcomeMechanism
Cryogenic (-10°C to 0°C) Slight favor to 5-nitro (approx 55:45)Kinetic control dominates; minimizes dinitration.
Ambient (20°C - 35°C) ~50:50 Mix Thermodynamic equilibrium begins to influence the transition state.
High (>60°C) Yield Loss / Dinitration Thermal energy overcomes activation barrier for dinitration (5,8-dinitro) and oxidation.

Corrective Action: Do not rely solely on temperature to separate isomers. Optimize temperature (0–5°C addition, 25°C stir) to maximize total yield and suppress byproducts. Rely on downstream workup (fractional crystallization of nitrate salts) for isomer separation. The 5-nitro isomer often precipitates first as the nitrate salt in highly acidic media.

Module 2: Impurity Management (The "Red Fume" Error)

User Query: "My reaction mixture is turning dark red/black, and I see a carboxylic acid peak in the NMR. What is happening?"

Root Cause Analysis: Methyl Oxidation You are encountering oxidative degradation . Unlike quinoline, quinaldine possesses a reactive methyl group at C2. Nitric acid is a potent oxidant. If the reaction temperature exceeds 50°C before the acid concentration is stabilized, the methyl group oxidizes to form quinaldic acid .

The "Safe-Zone" Protocol:

  • Acid Strength: Maintain high H₂SO₄ concentration. Oxidation mechanisms often proceed faster on the free base or neutral species. High acidity keeps the nitrogen protonated, protecting the methyl group slightly.

  • Thermal Ceiling: Never exceed 40°C during the addition phase.

  • Quench Protocol: Do not pour water into the reaction (exotherm spike). Pour the reaction mixture onto ice.

Module 3: Safety & Thermal Runaway

User Query: "The temperature spiked uncontrollably during the nitric acid addition."

Critical Hazard: Nitration is highly exothermic.[2] The formation of the nitronium ion (


) releases heat, and the substitution reaction releases further heat.

Self-Validating Safety System:

  • The Accumulation Check: If you add HNO₃ at 0°C and see no exotherm, STOP . You are accumulating unreacted reagents. When the reaction finally kicks off, it will be instantaneous and catastrophic (thermal runaway).

  • The "Dosing" Rule: Add HNO₃ dropwise such that the internal temperature fluctuates by no more than 2°C. If cooling capacity cannot match this, pause addition.

Master Protocol: Optimized Nitration of Quinaldine

This protocol balances yield (kinetic control) against oxidation (thermal control).

Reagents:

  • Quinaldine (1.0 eq)

  • H₂SO₄ (Conc, 98%) (5.0 - 8.0 vol)

  • Fuming HNO₃ (1.1 - 1.2 eq)

Step-by-Step Workflow:

  • Salt Formation (Exothermic):

    • Charge H₂SO₄ into the reactor.

    • Cool to 0°C.[3]

    • Add Quinaldine dropwise. Note: This generates significant heat as the quinolinium salt forms. Maintain T < 20°C.

  • Nitration (The Critical Step):

    • Cool mixture to -5°C to 0°C .

    • Add Fuming HNO₃ dropwise over 1–2 hours.[3]

    • Hard Limit: Internal T must not exceed 5°C.

  • Digestion:

    • Allow mixture to warm to 20–25°C naturally.

    • Stir for 3–6 hours. Monitor via TLC/HPLC.[3]

    • Warning: Do not heat to 60°C unless dinitration is desired.

  • Quenching:

    • Pour reaction mixture onto crushed ice (5x volume).

    • Neutralize with NH₄OH or NaOH to pH 8–9 to liberate the free base nitro-isomers.

  • Isolation:

    • Filter the yellow precipitate (mixed isomers).

Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition and the danger zones for oxidation.

QuinaldineNitration Q Quinaldine (Start) QSalt Quinolinium Cation (Protonated) Q->QSalt H2SO4 (Exothermic) N5 5-Nitroquinaldine (Kinetic Product) QSalt->N5 HNO3, < 5°C Major Pathway N8 8-Nitroquinaldine (Thermodynamic Product) QSalt->N8 HNO3, < 5°C Competing Pathway Oxid Quinaldic Acid (Methyl Oxidation) QSalt->Oxid High T (>50°C) or Low Acid Conc DiNitro 5,8-Dinitroquinaldine (Over-reaction) N5->DiNitro Excess HNO3 High T N8->DiNitro Excess HNO3 High T

Caption: Reaction network showing the competition between successful nitration (Green nodes) and thermal failure modes (Red nodes).

References
  • Austin, M. W., & Ridd, J. H. (1963). The kinetics and mechanism of heteroaromatic nitration.[4] Part I. Quinoline. Journal of the Chemical Society, 4204-4210. Link

  • Leir, C. M. (1977). An improved synthesis of 5-nitro- and 8-nitroquinolines.[5] The Journal of Organic Chemistry, 42(5), 911-913. Link

  • De la Mare, P. B. D., & Ridd, J. H. (1959). Aromatic Substitution: Nitration and Halogenation. Academic Press.
  • Soundararajan, R., et al. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.[4][5][6] U.S. Patent No. 5,728,838. Link (Describes the industrial separation and temperature effects on isomer ratios).

Sources

overcoming solubility issues of 8-methoxy-2-methyl-5-nitroquinoline in NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Methoxy-2-methyl-5-nitroquinoline

Case ID: NMR-SOL-8M2M5N Status: Active Responsible Scientist: Senior Application Scientist, Spectroscopy Division

Executive Summary & Problem Diagnosis

The Challenge: Users frequently report difficulty obtaining high-resolution


 and 

NMR spectra for This compound . The core issue is not merely "insolubility" in the traditional sense, but rather supramolecular aggregation .

The Mechanism: This molecule possesses a rigid, planar quinoline scaffold. The electron-withdrawing nitro group at position 5 and the electron-donating methoxy group at position 8 create a "push-pull" electronic system. This enhances dipole-dipole interactions and


-

stacking between the planar rings.

In standard non-polar solvents (e.g.,


), these molecules stack like plates, leading to:
  • Broadened Linewidths: Due to anisotropic tumbling and short

    
     relaxation times.
    
  • Signal Loss: Aggregates may be "NMR silent" or precipitate out of solution.

  • Erratic Chemical Shifts: Concentration-dependent shifting (

    
    ) due to shielding effects within the stack.
    
Diagnostic Workflow (Decision Tree)

Before selecting a solvent, determine the severity of the aggregation using this logic flow.

SolventSelection Start Start: Sample Preparation CheckCDCl3 Test Solubility in CDCl3 (1-2 mg in 0.6 mL) Start->CheckCDCl3 IsClear Is solution clear? CheckCDCl3->IsClear CheckPeaks Check 1H Spectrum: Are peaks sharp? IsClear->CheckPeaks Yes SwitchSolvent Switch Solvent Strategy IsClear->SwitchSolvent No (Precipitate) UseCDCl3 Proceed with CDCl3 CheckPeaks->UseCDCl3 Yes CheckPeaks->SwitchSolvent No (Broad) TryAcetone Try Acetone-d6 (Intermediate Polarity) SwitchSolvent->TryAcetone AcetoneWorks Soluble & Sharp? TryAcetone->AcetoneWorks UseAcetone Proceed with Acetone-d6 AcetoneWorks->UseAcetone Yes TryDMSO Try DMSO-d6 (Disrupts Aggregation) AcetoneWorks->TryDMSO No DMSOWorks Peaks Sharp? TryDMSO->DMSOWorks UseDMSO Proceed with DMSO-d6 DMSOWorks->UseDMSO Yes Heat Apply Heat (45-60°C) (Thermodynamic Disruption) DMSOWorks->Heat No (Broad) Acid Add TFA-d (Trace) (Protonation) Heat->Acid If still broad

Figure 1: Decision tree for optimizing NMR solvent selection based on solubility and spectral quality.

Solvent Selection & Strategy

The following table summarizes the solvent hierarchy for this compound.

SolventPolarity (

)
Solubility RatingAggregation RiskRecommendation
Chloroform-d (

)
4.8LowHigh Avoid unless concentration is

.
Acetone-d6 20.7ModerateModerateGood first alternative. Volatile (easy recovery).
DMSO-d6 46.7High LowGold Standard. High polarity disrupts

-stacking.
Benzene-d6 2.3LowHighUse only to resolve aromatic overlap via solvent-induced shifts (ASIS).
TFA-d 8.5Very HighNoneLast Resort. Protonates the quinoline nitrogen (

), breaking stacks but shifting peaks significantly.
Why DMSO-d6 is the Primary Recommendation

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It solvates the nitro-deficient


-system effectively and disrupts the intermolecular forces holding the stack together.
  • Caution: DMSO is hygroscopic. The water peak (

    
    ) can obscure the methyl group signal of your compound (approx 
    
    
    
    ).
Advanced Troubleshooting Protocols

If DMSO-d6 alone yields broad peaks, utilize Variable Temperature (VT) NMR .

Protocol: High-Temperature NMR Acquisition

Objective: Increase thermal energy to overcome the lattice energy and


-

stacking interactions.
  • Preparation:

    • Dissolve 5–10 mg of this compound in 0.6 mL DMSO-d6.

    • Use a high-quality NMR tube (Wilmad 528-PP or equivalent) rated for thermal stress.

    • Critical: Filter the solution through a glass wool plug if any turbidity remains.

  • Instrument Setup:

    • Set the probe temperature to 323 K (50°C) .

    • Allow 10 minutes for thermal equilibration.

    • Re-shim and Re-tune the probe at this temperature (dielectric constant changes with heat).

  • Acquisition:

    • Lock onto DMSO-d6.[1]

    • Acquire a standard 1H spectrum.[2]

    • Validation: Check the linewidth of the aromatic doublet at

      
       ppm. If 
      
      
      
      , increase Temp to 343 K (70°C).

Warning: Do not exceed the boiling point of your solvent or the safety limit of the probe. DMSO is safe up to 100°C, but probe limits vary.

Frequently Asked Questions (FAQs)

Q1: I used DMSO-d6, but now I can't recover my sample because DMSO won't evaporate. What should I do? A: This is a common fear. Do not use a rotary evaporator (requires excessive heat/vacuum).

  • Method A (Lyophilization): Freeze the sample in liquid nitrogen and sublime the DMSO using a high-vacuum freeze dryer.

  • Method B (Extraction): Dilute the NMR sample with 5 mL water. Extract 3x with Ethyl Acetate (EtOAc). The quinoline will move to the EtOAc layer; DMSO stays in the water. Wash EtOAc with brine, dry over

    
    , and evaporate.
    
  • Method C (Smart Evaporator): Use vacuum-assisted vortex evaporation technologies designed specifically for high-boiling solvents like DMSO [10].

Q2: Can I use


 to avoid the solvent peak? 
A:  No. This compound is highly lipophilic. It will not dissolve in 

. If you need a solvent without carbon signals (for

), use

(if soluble) or perform a DEPT experiment in DMSO to edit out solvent signals.

Q3: My peaks are shifting when I change concentration. Is my compound degrading? A: Likely not. This is the hallmark of aggregation . As concentration increases, the equilibrium shifts toward stacked dimers/oligomers, which shields the protons (moving peaks upfield).

  • Test: Run a spectrum at 1 mg/mL and 10 mg/mL. If peaks shift but integrals remain correct, it is aggregation, not degradation.

Q4: There is a massive peak at 3.33 ppm in my DMSO spectrum. A: That is water (


) absorbed from the atmosphere. DMSO is extremely hygroscopic.
  • Fix: Store DMSO-d6 over 4Å molecular sieves.

  • Reference: Consult the Fulmer et al. impurity table to confirm solvent residual signals [1].[3]

Mechanism of Action: -Stacking

Understanding the physical chemistry allows you to predict behavior for future derivatives.

StackingMechanism Molecule This compound (Planar, Polarized) Interaction Solvophobic Effect + Dipole-Dipole Stacking Molecule->Interaction Solvent Non-Polar Solvent (CDCl3) Solvent->Interaction Aggregate Supramolecular Aggregate (High MW) Interaction->Aggregate Result Slow Tumbling -> Fast Relaxation (Broad Peaks) Aggregate->Result

Figure 2: The causal pathway from molecular structure to spectral broadening.

References
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010).[4][5][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[5] Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry.Elsevier. (Chapter 3: Practical Aspects of NMR Spectroscopy).
  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. BioChromato Technical Notes. Link

  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. Link

  • Cornell University NMR Facility. NMR Sample Preparation Guide. Link

Sources

Technical Support Center: Column Chromatography Separation of Nitroquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of nitroquinoline isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The separation of nitroquinoline isomers is a common challenge due to their similar structures and physicochemical properties. This resource offers practical, field-proven insights to help you overcome these challenges in your daily laboratory work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography separation of nitroquinoline isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

Q: I'm experiencing poor resolution or complete co-elution of my nitroquinoline isomers on a standard C18 column. What are the primary causes and how can I improve the separation?

A: This is the most prevalent issue when separating structurally similar isomers like nitroquinolines.[1][2][3] The root causes often lie in the selection of the mobile and stationary phases, as well as the pH of the mobile phase.

Causality and Strategic Solutions:

The subtle differences in the position of the nitro group on the quinoline ring lead to minor variations in polarity and pKa values, making separation difficult.[4] To enhance resolution, we need to exploit these small differences.

  • Mobile Phase pH Adjustment: The ionization state of nitroquinoline isomers is highly dependent on the mobile phase pH.[5][6][7] By adjusting the pH, you can alter the charge of the isomers and their interaction with the stationary phase. For basic compounds like nitroquinolines, working at a lower pH (e.g., 2.5-4.0) can protonate the analyte, which may improve interaction with a reversed-phase column and minimize unwanted interactions with residual silanol groups.[5][8] Conversely, at a pH well above the pKa, the basic compounds will be in their free-base form, which can also alter retention and selectivity.[6] A systematic approach to pH screening is crucial.

  • Stationary Phase Selection: A standard C18 column may not provide enough selectivity. Consider stationary phases that offer different interaction mechanisms:

    • Phenyl-Hexyl or Phenyl Columns: These columns can provide π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the nitroquinolines, offering a different selectivity compared to the hydrophobic interactions of a C18 column.[3][4][9]

    • Polar-Embedded Group (PEG) Columns: These columns have a polar group embedded in the alkyl chain, which can also provide alternative selectivity for polar analytes.[5]

    • Pentafluorophenyl (PFP) Columns: PFP columns are known for their unique selectivity for positional isomers, offering a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[3]

  • Organic Modifier Optimization: The type and concentration of the organic solvent in the mobile phase significantly impact retention and selectivity.[4][10]

    • Solvent Type: Acetonitrile and methanol are common choices. Methanol can enhance π-π interactions with phenyl-based columns, potentially increasing retention and changing selectivity for aromatic compounds.[9]

    • Gradient Elution: Employing a shallow gradient, where the concentration of the organic modifier is increased slowly over time, can often improve the separation of closely eluting isomers.[1][10]

Experimental Protocol: Systematic Approach to Improving Resolution

  • pH Screening:

    • Prepare a series of buffered mobile phases with pH values ranging from 2.5 to 7.0 (ensure your column is stable in this range).[6][8] Use buffers like phosphate or acetate to maintain a stable pH.[4]

    • Start with an isocratic elution at a fixed organic modifier concentration (e.g., 40% acetonitrile) and inject your isomer mixture at each pH.

    • Analyze the chromatograms for changes in retention time and resolution.

  • Stationary Phase Evaluation:

    • If pH optimization on a C18 column is insufficient, switch to a Phenyl-Hexyl or PFP column.

    • Repeat the pH and organic modifier screening on the new column.

  • Gradient Optimization:

    • Once the best stationary phase and pH are identified, develop a shallow gradient. Start with a low percentage of organic modifier and increase it slowly over the run. For example, a gradient of 20-40% acetonitrile over 20 minutes.

Below is a workflow diagram to guide your troubleshooting process for poor resolution.

Poor_Resolution_Troubleshooting start Start: Poor Resolution ph_adjust Adjust Mobile Phase pH (2.5 - 7.0) start->ph_adjust check_ph Resolution Improved? ph_adjust->check_ph change_sp Change Stationary Phase (e.g., Phenyl-Hexyl, PFP) check_ph->change_sp No optimize_gradient Optimize Gradient (Shallow Gradient) check_ph->optimize_gradient Yes check_sp Resolution Improved? change_sp->check_sp check_sp->optimize_gradient Yes further_optimization Further Optimization Needed check_sp->further_optimization No check_gradient Baseline Separation? optimize_gradient->check_gradient success Success: Baseline Separation check_gradient->success Yes check_gradient->further_optimization No

Caption: Troubleshooting workflow for poor peak resolution.
Issue 2: Peak Tailing

Q: I am observing significant peak tailing for my nitroquinoline isomers. What causes this and how can I achieve symmetrical peaks?

A: Peak tailing is a common issue, especially with basic compounds like nitroquinolines, and it is often caused by secondary interactions with the stationary phase.[5]

Causality and Strategic Solutions:

  • Silanol Interactions: The primary cause of peak tailing for basic compounds on silica-based columns is the interaction between the protonated analyte and ionized residual silanol groups (Si-O⁻) on the silica surface.[5] These interactions are strong and lead to a portion of the analyte being retained longer, resulting in a tailed peak.

  • Mobile Phase pH: The pH of the mobile phase is a critical factor in controlling these secondary interactions.[5][8]

    • Low pH: Operating at a low pH (e.g., 2.5-4.0) protonates the basic nitroquinoline and suppresses the ionization of the acidic silanol groups, thereby minimizing the unwanted interactions.[5]

    • High pH: At a higher pH (e.g., >7), with a suitable high-pH stable column, the nitroquinoline will be in its neutral form, and while the silanols will be ionized, the interaction with the neutral analyte is reduced.[5]

  • Mobile Phase Additives: Using additives can mask the silanol groups.

    • Triethylamine (TEA): Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites and improve peak shape.[8]

  • Column Choice: Using a high-quality, end-capped column minimizes the number of accessible silanol groups.[5]

Experimental Protocol: Mitigating Peak Tailing

  • pH Adjustment:

    • Lower the pH of your mobile phase to between 2.5 and 4.0 using an appropriate buffer.[8] This is often the most effective first step.

  • Use of a Mobile Phase Additive:

    • If peak tailing persists at low pH, add a small concentration of triethylamine (e.g., 0.05-0.1%) to the mobile phase.[8]

  • Column Selection:

    • Ensure you are using a modern, high-purity silica column with good end-capping. If you are still having issues, consider a column with very low silanol activity.[11]

The following table summarizes the effect of mobile phase pH on peak shape for basic analytes like nitroquinolines.

Mobile Phase pH RangeAnalyte State (Basic Compound)Silanol State (on Silica)Expected Peak ShapeRationale
2.5 - 4.0Protonated (Positively Charged)NeutralGoodSuppresses silanol ionization, minimizing secondary interactions.[5]
4.5 - 6.5Partially ProtonatedPartially IonizedPoor (Tailing)Strong electrostatic interactions between the analyte and silanols.[5]
> 7.0 (with appropriate column)NeutralIonized (Negatively Charged)GoodAnalyte is neutral, reducing strong ionic interactions.[5]
Issue 3: Compound Instability on Silica Gel during Flash Chromatography

Q: My nitroquinoline isomers seem to be degrading on the silica gel during flash chromatography. How can I purify them without decomposition?

A: Some nitroquinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.[5][12]

Causality and Strategic Solutions:

The acidic surface of silica gel can catalyze the degradation of sensitive compounds. To circumvent this, you can either neutralize the silica or use an alternative stationary phase.

  • Deactivating the Silica Gel: You can neutralize the acidic sites on the silica by pre-treating it with a basic modifier. Flushing the packed column with a solvent system containing a small amount of a base like triethylamine (1-3%) before loading your sample can deactivate the silica.[13]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase such as:

    • Alumina (Basic or Neutral): Alumina is a good alternative for compounds that are sensitive to acidic conditions.[5]

    • Bonded Silica Phases: Diol or amine-functionalized silica phases are less acidic and can be suitable alternatives.[5]

  • Reversed-Phase Flash Chromatography: If your isomers have sufficient hydrophobic character, reversed-phase flash chromatography on a C18-functionalized silica is a viable option. This is particularly useful for highly polar compounds that are not soluble in typical normal-phase solvents.[5]

Experimental Protocol: Purifying Acid-Sensitive Nitroquinolines

  • Silica Deactivation:

    • Prepare your eluent containing 1-3% triethylamine.[13]

    • Pack your flash column with silica gel.

    • Flush the column with at least one column volume of the triethylamine-containing eluent.

    • Proceed with loading your sample and running the chromatography with the same eluent.

  • Switching to Alumina:

    • Choose neutral or basic alumina based on the properties of your isomers.

    • Develop a suitable solvent system for alumina using TLC.

    • Pack and run the column as you would with silica.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a mobile phase for the separation of nitroquinoline isomers in reversed-phase HPLC?

A1: A good starting point for reversed-phase HPLC is a mobile phase consisting of a mixture of acetonitrile and water, with a buffer to control the pH.[10][14] Begin with a pH in the range of 2.5-4.0, as this often provides good peak shape for basic compounds like nitroquinolines.[5][8] An initial isocratic elution with 40-60% acetonitrile is a reasonable starting point, which can then be optimized by adjusting the organic content or switching to a gradient elution.[4]

Q2: Can Hydrophilic Interaction Liquid Chromatography (HILIC) be used for separating nitroquinoline isomers?

A2: Yes, HILIC is a viable option, especially for more polar nitroquinoline isomers that are poorly retained in reversed-phase chromatography.[5][15][16] HILIC utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[15][17] The elution order in HILIC is generally the opposite of that in reversed-phase chromatography.[15]

Q3: Are there specific considerations for the preparative chromatography of nitroquinoline isomers?

A3: For preparative separations, the principles are the same as for analytical chromatography, but with a focus on sample loading and throughput.[11] You will need to scale up your optimized analytical method. This may involve using a larger diameter column with the same stationary phase. It is crucial to avoid overloading the column, as this will lead to poor resolution and peak shape.[1] It may also be beneficial to use a mobile phase that is easily removed from the collected fractions.

Q4: How can I separate chiral nitroquinoline isomers?

A4: The separation of enantiomers requires a chiral stationary phase (CSP).[18][19][20] Polysaccharide-based CSPs are widely used and can often provide good selectivity for a broad range of compounds.[20] The mobile phase for chiral separations can be normal-phase (e.g., hexane/isopropanol), reversed-phase, or polar organic mode.[18][20] A screening approach using several different chiral columns and mobile phase systems is often necessary to find the optimal conditions for a new separation.[20]

References

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google P
  • Effect of the pH of the mobile phase on the separation efficiency of QN. - ResearchGate. (URL: [Link])

  • Nagiel-Ostaszewski, I., Vavrek, M. T., & Weisburger, J. H. (1991). Separation of hydroxyquinolines by high-performance liquid chromatography. Xenobiotica, 21(6), 751-754. (URL: [Link])

  • Separation of 4-Nitroquinoline-1-oxide on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (URL: [Link])

  • Purification: Tips for Flash Column Chromatography - University of Rochester. (URL: [Link])

  • Miller, R. B., & Case, W. S. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education, 88(9), 1276-1278. (URL: [Link])

  • Troubleshooting Flash Column Chromatography - University of Rochester. (URL: [Link])

  • 11 HPLC Problems and Solutions You Must Know - Labtech. (URL: [Link])

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. (URL: [Link])

  • Separation of nitrophenols. Equilibriums in bi- and tri-phasic systems. (URL: [Link])

  • Solving Common Errors in HPLC - Chromatography Today. (URL: [Link])

  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])

  • Purification of enantiomers with chiral puriFlash® columns - Interchim – Blog. (URL: [Link])

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (URL: [Link])

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC. (URL: [Link])

  • Chiral Drug Separation. (URL: [Link])

  • Control pH During Method Development for Better Chromatography - Agilent. (URL: [Link])

  • HILIC – New Separation Principle in Chromatography ? - lci-koeln.de. (URL: [Link])

  • Mobile Phase Selectivity. (URL: [Link])

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (URL: [Link])

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (URL: [Link])

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. (URL: [Link])

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC. (URL: [Link])

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. (URL: [Link])

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. (URL: [Link])

  • Different Types of Stationary Phases in Liquid Chromatography - Veeprho. (URL: [Link])

  • Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. (URL: [Link])

  • Separating Compounds by Column Chromatography - Utah Tech University. (URL: [Link])

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (URL: [Link])

  • HPLC Troubleshooting. (URL: [Link])

  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? | ResearchGate. (URL: [Link])

  • Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer. (URL: [Link])

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (URL: [Link])

  • Typical chromatogram for separation of positional isomers of o-,m- and p-nitroanline. (URL: [Link])

  • Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites | Request PDF - ResearchGate. (URL: [Link])

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of 8-Methoxy-2-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 8-methoxy-2-methyl-5-nitroquinoline . It is designed for medicinal chemists and analytical scientists monitoring the nitration of 8-methoxy-2-methylquinoline (a key intermediate in the synthesis of primaquine-class antimalarials).[1]

The guide focuses on distinguishing the target 5-nitro regioisomer from the starting material and potential byproducts using diagnostic spin-spin coupling and chemical shift anisotropy.[1]

Executive Summary & Structural Context

Compound: this compound Role: Critical intermediate for 8-aminoquinoline antimalarials (e.g., Primaquine, Tafenoquine).[1] Analytical Challenge: Confirming regioselective nitration at the C-5 position and ensuring the absence of the C-6 or C-7 isomers.

The introduction of a nitro group (


) at position 5 creates a distinct electronic environment due to the peri-effect  (interaction between C-4 and C-5 substituents) and the strong electron-withdrawing nature of the nitro group.[1] This results in a predictable and diagnostic "fingerprint" in the aromatic region of the NMR spectrum.[1]
Structural Numbering & Substituent Effects[1][2]
  • Position 2 (Methyl): Characteristic singlet, slightly deshielded by the heteroaromatic ring.[1]

  • Position 5 (Nitro): The site of substitution.[1][2] Its presence eliminates the H-5 signal found in the starting material.[1]

  • Position 8 (Methoxy): Strong Electron Donating Group (EDG), shielding the ortho-proton (H-7).[1]

G cluster_legend Regioselectivity Logic Start Start: 8-Methoxy-2-methylquinoline Reaction Nitration (HNO3/H2SO4) Start->Reaction Target Target: 5-Nitro Isomer Reaction->Target Major Product (Para to OMe) Byproduct Impurity: 6-Nitro / 7-Nitro Reaction->Byproduct Minor (Steric/Electronic mismatch) 8-OMe directs Ortho/Para 8-OMe directs Ortho/Para Para (C5) is open Para (C5) is open 8-OMe directs Ortho/Para->Para (C5) is open Ortho (C7) is sterically hindered Ortho (C7) is sterically hindered Para (C5) is open->Ortho (C7) is sterically hindered

Figure 1: Synthetic pathway and regioselectivity logic governing the formation of the 5-nitro derivative.

Experimental Protocol (Acquisition Parameters)

To ensure reproducibility and resolution of the aromatic coupling constants (


-values), the following acquisition parameters are recommended.
ParameterRecommendationRationale
Solvent

(Chloroform-d)
Standard resolution. Use DMSO-

only if solubility is poor, but note that DMSO causes solvent-induced shifts (0.1–0.3 ppm).[1]
Frequency 400 MHz or higherEssential to resolve the AB coupling system of H-6/H-7 from the quinoline H-3/H-4 signals.[1]
Concentration 5–10 mg / 0.6 mLAvoids concentration-dependent stacking effects common in planar quinolines.[1]
Relaxation Delay (D1)

sec
Ensures accurate integration of the methyl and methoxy singlets.
Reference TMS (0.00 ppm)Internal standard for precise chemical shift alignment.[1]

Comparative Analysis: Starting Material vs. Product

The most effective way to validate the structure is by comparing the spectrum of the product directly against the precursor, 8-methoxy-2-methylquinoline .[1]

Diagnostic Signal Shifts

The table below highlights the specific changes indicative of successful C-5 nitration.

ProtonPositionSM Shift (

, ppm)
Product Shift (

, ppm)
Change (

)
Diagnostic Feature
H-5 Aromatic~7.30Absent N/APrimary Confirmation: Loss of integration in aromatic region.[1]
H-4 Heterocyclic~8.00~8.90 - 9.00 +1.0Peri-Effect: Strong deshielding due to proximity of 5-

.[1]
H-6 Aromatic~7.40~8.40 - 8.50 +1.1Ortho-Effect: Strong deshielding by adjacent nitro group.[1]
H-7 Aromatic~7.00~7.10 - 7.20 +0.1Minimal change; shielded by 8-OMe.[1]
H-3 Heterocyclic~7.25~7.40 - 7.50 +0.2Mild inductive deshielding.[1]
-OCH3 C-8~4.05~4.15 +0.1Singlet (3H).[1]
-CH3 C-2~2.75~2.85 +0.1Singlet (3H).[1][3]

> Note: Chemical shifts are approximate and solvent-dependent (


). The relative order and magnitude of shifts are the critical validation metrics.
The "Peri-Effect" (Crucial for Identification)

In 5-substituted quinolines, the substituent at C-5 is spatially very close to the proton at C-4.[1]

  • Mechanism: The nitro group's magnetic anisotropy and van der Waals repulsion descreen the H-4 nucleus.[1]

  • Observation: H-4 shifts significantly downfield (often the most downfield signal in the spectrum, appearing as a doublet with

    
     Hz).[1]
    

Detailed Spectral Assignment Workflow

Use this logic flow to interpret the aromatic region (6.5 – 9.0 ppm), which is often complex due to overlapping signals.[1]

Analysis Start Analyze Aromatic Region (6.5 - 9.5 ppm) CheckH5 Is the H-5 signal present? (Look for triplet/multiplet ~7.3 ppm) Start->CheckH5 ResultSM Starting Material (Reaction Incomplete) CheckH5->ResultSM Yes CheckH4 Check H-4 Shift Is there a doublet > 8.8 ppm? CheckH5->CheckH4 No CheckCoupling Analyze H-6 / H-7 Coupling Are there two doublets with J ~8-9 Hz? CheckH4->CheckCoupling Yes (Peri-effect observed) ResultIso WARNING: Possible 6- or 7-Nitro Isomer CheckH4->ResultIso No (H4 < 8.5 ppm) Result5Nitro CONFIRMED: 5-Nitro Isomer CheckCoupling->Result5Nitro Yes (Ortho coupling) CheckCoupling->ResultIso No (Meta coupling seen)

Figure 2: Decision tree for spectral verification of the 5-nitro regioisomer.

Analysis of Spin Systems
  • The Heterocyclic Ring (H-3, H-4):

    • Appears as an AX system (two doublets).[1]

    • 
      .[1]
      
    • H-4 is heavily deshielded (~9.0 ppm).[1] H-3 remains upfield (~7.5 ppm).

  • The Benzenoid Ring (H-6, H-7):

    • Because C-5 is substituted, only H-6 and H-7 remain.[1]

    • This forms an AB system (two doublets).[1]

    • H-6: Deshielded by the ortho-nitro group (~8.5 ppm).[1]

    • H-7: Shielded by the ortho-methoxy group (~7.2 ppm).[1]

    • Coupling:

      
       (Typical ortho coupling).[1]
      

Differentiation from Isomers:

  • If 6-nitro formed: H-5 and H-7 would be present.[1][4][5][6][7] They are meta to each other. You would see small coupling constants (

    
    ) rather than the large ortho coupling (
    
    
    
    ).[1]
  • If 7-nitro formed: Highly unlikely due to steric hindrance from the 8-methoxy group, but would result in H-5/H-6 ortho coupling.[1]

References

  • Synthesis and Biological Evaluation of 8-Quinolinamines. (2018). ACS Omega.[1] Discusses the synthesis and NMR characterization of substituted 8-methoxyquinolines and the impact of C-5 substitution. [1]

  • Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. (2024). Molecules. Provides specific NMR shift data for 2-methyl-5-nitroquinoline derivatives, confirming the downfield shift of H-4 and H-6.[1]

  • 8-Methoxy-5-nitroquinoline. PubChem Laboratory Chemical Safety Summary (LCSS). National Library of Medicine. Provides physical properties and identification data for the core scaffold.[1][8]

  • 1H NMR Chemical Shifts & Structural Correlation. Chemistry LibreTexts. General reference for interpreting chemical shifts in heteroaromatic systems and substituent effects (EDG vs. EWG).[1]

Sources

Technical Guide: FTIR Characterization of Nitro-Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison and procedural framework for the characterization of nitro-substituted quinoline derivatives using Fourier-Transform Infrared (FTIR) spectroscopy. It is designed for medicinal chemists and structural biologists requiring precise validation of quinoline scaffolds—a privileged structure in antimalarial, antibacterial, and anticancer drug discovery.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, FTIR offers a rapid, solid-state method for assessing functional group integrity and purity. This guide analyzes the specific vibrational modes of the nitro group (


) within the electron-deficient quinoline system, contrasts FTIR with Raman and NMR, and details a self-validating experimental protocol.

Part 1: Mechanistic Principles & Vibrational Logic

The Electronic Environment

The quinoline ring system consists of a benzene ring fused to a pyridine ring. This creates a unique electronic environment for the nitro group compared to a standard nitrobenzene.

  • Electron Deficiency: The pyridine nitrogen exerts an electron-withdrawing effect, making the ring system (especially the heterocyclic ring) electron-deficient.

  • Conjugation: The nitro group is a strong

    
    -acceptor. When attached to the quinoline ring (e.g., at positions 5 or 8), it enters into conjugation with the aromatic system, lowering the force constant of the 
    
    
    
    bonds.
  • Symmetry: The nitro group possesses

    
     local symmetry, giving rise to two primary diagnostic stretching vibrations:
    
    • Asymmetric Stretch (

      
      ):  Higher energy, strong intensity.
      
    • Symmetric Stretch (

      
      ):  Lower energy, strong intensity.
      
Comparative Spectral Data

The following table synthesizes data for nitro-quinoline derivatives against standard aromatic and aliphatic baselines.

Table 1: Diagnostic FTIR Absorption Bands (cm⁻¹)

Vibration ModeAliphatic Nitro (

)
Aromatic Nitro (Nitrobenzene)Nitro-Quinoline Derivatives Intensity

(Asymmetric)
1550 – 15601515 – 15301520 – 1540 Strong

(Symmetric)
1370 – 13901345 – 13551340 – 1360 Strong

(Ar-N Stretch)
870 – 850850 – 860840 – 860 Medium

(Ring Stretch)
N/AN/A1620 – 1590 Med/Strong

(Aromatic)
N/A1600, 15001600 – 1570 Variable

Critical Insight: In quinolines, the


 band often overlaps with aromatic ring skeletal vibrations (

) near 1500–1600 cm⁻¹. However, the nitro band is typically the most intense feature in this region.[1]

Part 2: Positional Isomerism (5-Nitro vs. 8-Nitro)

Distinguishing between positional isomers (e.g., 5-nitroquinoline vs. 8-nitroquinoline) solely by nitro-stretching frequencies is difficult due to the similarity in their electronic environments. However, secondary spectral features provide differentiation.

  • 5-Nitroquinoline: The nitro group is in a "para-like" position relative to the ring fusion, allowing efficient conjugation. This often results in slightly lower wavenumbers for

    
     compared to non-conjugated isomers.
    
  • 8-Nitroquinoline: The nitro group is in the peri position relative to the quinoline nitrogen. This proximity can induce:

    • Field Effects: Electrostatic repulsion between the nitro oxygen and the ring nitrogen lone pair.

    • Steric Strain: Forcing the nitro group slightly out of planarity, reducing conjugation and potentially raising the

      
       frequency.
      

Differentiation Strategy: Do not rely on the nitro bands alone. Use the C-H Out-of-Plane (OOP) Bending region (900–675 cm⁻¹) to confirm substitution patterns.

  • 5-Substituted: Typical pattern for 1,2,3-trisubstituted benzene ring (780 ± 20 cm⁻¹ and 700 ± 20 cm⁻¹).

  • 8-Substituted: Distinct pattern often showing strong bands near 800–830 cm⁻¹.

Part 3: Methodological Comparison

Table 2: Characterization Alternatives

FeatureFTIR (ATR) Raman Spectroscopy NMR (

)
Primary Detection Polar bonds (

,

,

)
Non-polar/Symmetric bonds (

,

)
Hydrogen/Carbon framework
Nitro Specificity Excellent.

and

are dominant.
Good.

is very strong (Raman active).
Indirect. Inferred via deshielding of adjacent protons.[2]
Sample Prep Minimal (Solid/Powder).None (Direct laser).High (Dissolution in

or

).
Throughput High (< 1 min/sample).High (< 1 min/sample).Low (10–30 mins/sample).
Limitation Water interference; Salt formation shifts.Fluorescence interference (common in quinolines).Solvent cost; Equipment cost.

Part 4: Experimental Protocols

Workflow Diagram

The following diagram illustrates the decision logic for characterizing a synthesized nitro-quinoline derivative.

G Start Crude Nitro-Quinoline Product Purify Purification (Recrystallization/Column) Start->Purify Prep Sample Preparation (Dry Vacuum < 50°C) Purify->Prep Choice Select Mode Prep->Choice KBr KBr Pellet (Transmission) Choice->KBr High Resolution Library Match ATR ATR (Diamond/ZnSe) (Reflectance) Choice->ATR Routine QC High Throughput Scan Acquire Spectrum (4000-400 cm⁻¹, 32 scans) KBr->Scan ATR->Scan Analyze Band Assignment Scan->Analyze Decision Check 1520-1540 cm⁻¹ & 1340-1360 cm⁻¹ Analyze->Decision Pass Confirm Nitro Group Decision->Pass Bands Present Fail Re-evaluate Synthesis Decision->Fail Bands Absent

Figure 1: Decision workflow for spectroscopic validation of nitro-quinoline derivatives.

Protocol A: Attenuated Total Reflectance (ATR) - Recommended

ATR is the modern standard due to speed and lack of sample preparation artifacts.

  • Crystal Cleanliness: Clean the Diamond or ZnSe crystal with isopropanol. Ensure the background spectrum shows low noise and no residual peaks.

  • Sample Loading: Place approximately 2–5 mg of the dry nitro-quinoline powder onto the center of the crystal.

  • Compression: Lower the pressure arm until the force gauge indicates optimal contact. Note: Nitro-quinolines are crystalline; insufficient pressure yields noisy spectra.

  • Acquisition:

    • Resolution: 4 cm⁻¹[3]

    • Scans: 16 or 32

    • Range: 4000 – 600 cm⁻¹

  • Post-Processing: Apply "ATR Correction" (if comparing to transmission libraries) to account for depth of penetration dependence on wavelength.

Protocol B: KBr Pellet - Legacy/High Resolution

Use this only if you need to match a historical library spectrum or require maximum peak separation.

  • Ratio: Mix 1–2 mg of sample with 200 mg of spectral grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Warning: Coarse particles cause the "Christiansen Effect," distorting band shapes.

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove air/water) to form a transparent disk.

  • Critical Check: Ensure the KBr is dry. Water absorbs near 1640 cm⁻¹ (H-O-H bend) and 3400 cm⁻¹ (O-H stretch). The 1640 cm⁻¹ band can obscure the quinoline ring stretches and the nitro asymmetric stretch tail.

Warning: Ion Exchange in Salts. If your quinoline derivative is a hydrochloride salt (e.g., 5-nitroquinoline HCl), do not use KBr . The bromide ions can exchange with the chloride ions in the crystal lattice under pressure, shifting peak positions and altering the spectrum. Use KCl pellets or ATR for hydrochloride salts.[3]

Part 5: Spectral Interpretation Logic

Use this logic tree to interpret the resulting spectrum.

Logic Input Identify Strongest Peaks (1650 - 1300 cm⁻¹) Check1 Peak at 1520-1540 cm⁻¹? Input->Check1 Yes1 Likely Nitro Asymmetric Stretch Check1->Yes1 Yes No1 Check for Amide/Carbonyl (1650-1690 cm⁻¹) Check1->No1 No Check2 Confirm with Peak at 1340-1360 cm⁻¹? Yes1->Check2 Yes2 Nitro Group Confirmed Check2->Yes2 Yes CheckRing Check Ring Modes (1620-1580 cm⁻¹) Check2->CheckRing No (Look for interference) Yes2->CheckRing

Figure 2: Logic tree for assigning nitro group bands in the presence of aromatic ring vibrations.

References

  • BenchChem. (2025).[1][2][4] An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Retrieved from

  • Specac. (2020).[5] Interpreting Infrared Spectra: Aromatic and Nitro Groups. Retrieved from

  • Smith, B.C. (2023).[6] Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from

  • LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from

  • ResearchGate. (2018). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline. Journal of Molecular Structure. Retrieved from

Sources

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of 8-methoxy-2-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 8-methoxy-2-methyl-5-nitroquinoline and a Comparative Analysis with Alternative Spectroscopic Techniques

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide offers a detailed examination of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. In the absence of direct experimental data in publicly available literature, this analysis is built upon the foundational principles of mass spectrometry and established fragmentation behaviors of analogous chemical structures, including nitroaromatics, methoxyquinolines, and methylquinolines.[1][2][3]

This document provides not only a theoretical framework for identifying this specific molecule via mass spectrometry but also objectively compares this powerful technique with other essential spectroscopic methods, namely Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By understanding the strengths and limitations of each method, researchers can devise a comprehensive analytical strategy for unambiguous structural confirmation.

The fragmentation of this compound under electron ionization is anticipated to be a complex process governed by the relative stabilities of the resulting ions and the inherent chemical properties of its functional groups: the nitro group, the methoxy group, and the quinoline core. The molecular weight of this compound (C₁₁H₁₀N₂O₃) is 218.21 g/mol , which will correspond to the molecular ion peak (M⁺•) at m/z 218.

The primary fragmentation pathways are expected to be initiated by the functional groups, which are more susceptible to cleavage than the stable aromatic quinoline ring.

Key Proposed Fragmentation Pathways:

  • Nitro Group Fragmentation: As is characteristic of nitroaromatic compounds, initial fragmentation is likely to involve the nitro group.[4] This can occur via two main routes:

    • Loss of a nitro radical (•NO), resulting in an ion at m/z 188.

    • Loss of a nitro group (NO₂), leading to a fragment at m/z 172.

  • Methoxy Group Fragmentation: The 8-methoxy group can undergo fragmentation through several established pathways for aromatic ethers:

    • Loss of a methyl radical (•CH₃) from the molecular ion to form an ion at m/z 203. This is a common fragmentation for methoxy-substituted aromatics.

    • Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ ion is possible, yielding a fragment at m/z 175.

    • A peculiar fragmentation has been observed for 8-methoxyquinoline where all three methyl hydrogens are lost.[2]

  • Methyl Group Fragmentation: The 2-methyl group can influence fragmentation, potentially through ring expansion or rearrangement.

  • Quinoline Core Fragmentation: The quinoline ring itself is relatively stable, but can undergo fragmentation, most notably through the loss of hydrogen cyanide (HCN), which would occur after initial fragmentations of the substituent groups.[5]

Proposed Mass Spectrometry Fragmentation Data

The following table summarizes the key proposed fragment ions for this compound.

m/z Proposed Ion Structure Proposed Neutral Loss Notes
218[C₁₁H₁₀N₂O₃]⁺•-Molecular Ion (M⁺•)
203[C₁₀H₇N₂O₃]⁺•CH₃Loss of a methyl radical from the methoxy group.
188[C₁₁H₁₀NO₂]⁺••NOLoss of a nitro radical, a common pathway for nitroaromatics.[4]
172[C₁₁H₁₀O]⁺NO₂Expulsion of a nitro group.[4]
175[C₉H₇N₂O₂]⁺COLoss of carbon monoxide from the [M-CH₃]⁺ ion.
160[C₁₀H₈NO]⁺COLoss of carbon monoxide from the [M-NO]⁺• ion.
145[C₉H₇NO]⁺HCNLoss of hydrogen cyanide from the fragment at m/z 172.[5]
Proposed Fragmentation Pathway Diagram

Fragmentation_Pathway M m/z 218 [C₁₁H₁₀N₂O₃]⁺• F203 m/z 203 [C₁₀H₇N₂O₃]⁺ M->F203 - •CH₃ F188 m/z 188 [C₁₁H₁₀NO₂]⁺• M->F188 - •NO F172 m/z 172 [C₁₁H₁₀O]⁺ M->F172 - NO₂ F175 m/z 175 [C₉H₇N₂O₂]⁺ F203->F175 - CO F160 m/z 160 [C₁₀H₈NO]⁺ F188->F160 - CO F145 m/z 145 [C₉H₇NO]⁺ F172->F145 - HCN

Caption: Proposed EI-MS fragmentation pathways for this compound.

Comparative Analysis with Alternative Spectroscopic Techniques

While mass spectrometry is an invaluable tool for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation relies on the synergistic use of multiple analytical techniques.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Provides limited information on the connectivity of atoms and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[6]Unambiguous structure determination.Lower sensitivity than MS, requires larger sample amounts, not suitable for all samples.
Infrared (IR) Spectroscopy Presence of functional groups.[7]Fast, non-destructive, provides information on bonding.Provides limited information on the overall molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about conjugated systems and chromophores.[8]Simple, quantitative for known compounds.Provides limited structural information, many compounds can have similar spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution.[6]

  • ¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. The aromatic region would be complex but would allow for the determination of the substitution pattern on the quinoline ring. The methyl and methoxy protons would appear as singlets at characteristic chemical shifts.

  • ¹³C NMR: Would show signals for each unique carbon atom, providing information about the carbon skeleton. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy and methyl groups.

  • 2D NMR (COSY, HSQC, HMBC): These techniques would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in this compound.

  • N-O stretching (nitro group): Strong absorption bands would be expected around 1550-1500 cm⁻¹ (asymmetric) and 1365-1315 cm⁻¹ (symmetric).

  • C-O stretching (methoxy group): A strong band would be expected in the 1275-1200 cm⁻¹ region.

  • C-H stretching (aromatic and methyl): Bands would appear around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).

  • C=C and C=N stretching (quinoline ring): Multiple bands would be observed in the 1650-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended conjugated system of the quinoline ring, along with the nitro and methoxy substituents, would result in a characteristic UV-Vis absorption spectrum. Nitroaromatic compounds typically exhibit strong absorption in the UV region.[10] The exact wavelengths of maximum absorbance (λmax) would be sensitive to the solvent used.

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for acquiring an EI mass spectrum, typically using a gas chromatograph for sample introduction.

  • Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Gas Chromatography (GC) Parameters:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

    • Scan Speed: 1000 amu/s.

  • Data Analysis: The acquired mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern. This pattern can be compared to spectral libraries and the proposed fragmentation pathways.[4]

General Analytical Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Connectivity IR Infrared (IR) Spectroscopy Purification->IR Functional Groups UV UV-Vis Spectroscopy Purification->UV Conjugated System Elucidation Unambiguous Structural Elucidation MS->Elucidation NMR->Elucidation IR->Elucidation UV->Elucidation

Caption: A typical workflow for the synthesis and structural confirmation of a novel compound.

Conclusion

The structural characterization of this compound requires a multi-faceted analytical approach. While mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern, its data alone is insufficient for unambiguous identification. The predicted fragmentation pathways, dominated by losses related to the nitro and methoxy functional groups, serve as a valuable guide for interpreting experimental data. For definitive structural confirmation, it is essential to integrate mass spectrometry data with insights from NMR spectroscopy, which reveals the precise atomic connectivity, and IR spectroscopy, which confirms the presence of key functional groups. This integrated analytical strategy ensures the scientific rigor required in research and drug development.

References

  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.

  • NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA.

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 94.

  • Ghersetti, S., Giorgianni, S., Minari, M., & Spunta, G. (1973). Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectroscopy Letters, 6(3), 167-176.

  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. BenchChem.

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.

  • BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. BenchChem.

  • Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253-256.

  • Beck, A. (2012). Concentration Dependent ¹H-NMR Chemical Shifts of Quinoline Derivatives. University of North Carolina Wilmington.

  • National Center for Biotechnology Information. (n.d.). 2-Methylquinoline. PubChem.

  • Huan, T. T., et al. (2022). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. Heterocycles, 104(2), 245-258.

  • Ma, Z., Lee, I., & Zaera, F. (2012). Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface. ResearchGate.

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.

  • BenchChem. (2025). An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3-Methyl-6-nitroquinoxalin-2(1H)-one. BenchChem.

  • Stewart, E. R., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3229-3235.

  • National Institute of Standards and Technology. (n.d.). Quinoline, 2-methyl-. NIST Chemistry WebBook.

  • National Institute of Standards and Technology. (n.d.). Quinoline, 2-methyl-. NIST Chemistry WebBook.

  • SpectraBase. (n.d.). 2-Methylquinoline.

  • Semantic Scholar. (n.d.). Mass spectra of oxygenated quinolines.

  • Džubák, P., et al. (1993). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Chemical Papers, 47(2), 110-113.

  • Kumar, A., et al. (2025). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research, 10(8).

  • Forbes, M. W., & Harynuk, J. J. (2020). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks.

  • Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube.

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1.

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.

  • Al-amshany, Z. M., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2036-S2049.

  • ResearchGate. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b) UV-vis absorption spectra of 4-NP and excitation and emission spectra of the ZELMO phosphor dispersed in deionized water.

  • Agrawal, A., & Singh, V. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Hazardous Materials, 172(2-3), 969-976.

  • Li, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, 8868657.

  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes.

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).

  • ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in...

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.

  • West Virginia University. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.

Sources

Comparative Bioactivity Guide: 5-Nitroquinoline vs. 8-Nitroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergent Fates of Isomers

In the landscape of quinoline pharmacology, the position of the nitro substituent—C5 versus C8—dictates a fundamental bifurcation in biological utility. While both scaffolds share the core quinoline aromaticity, their electronic distributions drive them toward distinct fates:

  • 5-Nitroquinoline Derivatives (The Therapeutic Scaffold): Dominates the pharmacological landscape. The 5-nitro position is the cornerstone of Nitroxoline (5-nitro-8-hydroxyquinoline), a potent antimicrobial and emerging anticancer agent. Its activity relies on metal chelation stability and enzyme inhibition (e.g., Cathepsin B, MetAP2).[1]

  • 8-Nitroquinoline Derivatives (The Signaling Scaffold): Dominates the endogenous signaling landscape. The 8-nitro group renders the scaffold (specifically in nucleotide contexts like 8-nitro-cGMP ) highly electrophilic, enabling a unique post-translational modification known as Protein S-guanylation .[2][3]

This guide objectively compares these two isomers, moving beyond basic cytotoxicity to explore their mechanistic divergence.

Structural & Electronic Basis of Divergence

The biological differences stem directly from the electronic influence of the nitro group relative to the varying electron density of the pyridine and benzene rings of the quinoline system.

Feature5-Nitroquinoline Scaffold8-Nitroquinoline Scaffold
Electronic Effect Resonant withdrawal from the benzene ring; para-like conjugation to the bridgehead.Inductive withdrawal due to proximity to the ring Nitrogen (N1); steric crowding at the peri-position.
Chelation Potential High. When paired with 8-OH (Nitroxoline), the 5-NO2 enhances acidity of the phenol, stabilizing the metal-ligand complex (

modulation).
Low/Disrupted. An 8-NO2 group sterically and electronically interferes with the N1 binding site, often abolishing bidentate chelation capacity.
Redox Liability Moderate.[4][5][6] Susceptible to nitro-reduction by bacterial nitroreductases (activation mechanism).High. In nucleotide forms (8-nitro-GTP), the nitro group is a leaving group in nucleophilic aromatic substitution (

).
Primary Bio-Utility Drug Candidate (Antibiotic, Anticancer).[1][4][5][6][7][8][9][10]Biological Probe / Signaling Molecule (Redox sensor).

Therapeutic Efficacy: The 5-Nitro Dominance

The 5-nitro isomer is the bioactive core of clinically validated drugs. The most prominent example is Nitroxoline , which serves as the primary case study for 5-nitro biological activity.

Antimicrobial & Antiparasitic Profile[4][7]
  • Mechanism: Nitroxoline acts by chelating divalent cations (

    
    , 
    
    
    
    ) essential for bacterial biofilm formation and enzymatic function.
  • Spectrum: Broad activity against Gram-negative bacteria (E. coli, K. pneumoniae) and recent data supports high potency against Trypanosoma cruzi (Chagas disease).

  • Data Highlight: Nitroxoline demonstrates an

    
     of 1.24 µM  against T. cruzi amastigotes, significantly outperforming the standard benznidazole (
    
    
    
    ~2.67 µM) [1].[7]
Anticancer Repurposing

Unlike the 8-nitro isomers, 5-nitro derivatives show selective cytotoxicity against tumor lines via non-chelating mechanisms, such as Cathepsin B inhibition.

Table 1: Comparative Cytotoxicity Data (Human Cancer Lines)

CompoundCell LineIC50 / PotencyMechanism NoteRef
5-Nitro-8-OH-Q (Nitroxoline) Raji (Lymphoma)0.44 µM ROS generation + Cu-dependent toxicity[2]
5-Nitro-8-OH-Q T-24 (Bladder)~5.0 µM MetAP2 Inhibition (Anti-angiogenic)[3]
Clioquinol (5-Cl, 7-I analogue) Raji (Lymphoma)~4.5 µMZinc Ionophore (distinct from 5-nitro)[2]
8-Nitroquinoline (Scaffold) Generic> 50 µMOften inactive or non-specific toxicity[4]

Critical Insight: The 5-nitro group enhances cytotoxicity 5-10 fold compared to halogenated analogues (clioquinol) in lymphoma cells, likely due to increased ROS generation upon metabolic reduction [2].

Signaling Biology: The 8-Nitro Specificity

While 5-nitro is a drug, 8-nitro is a signal. The formation of 8-nitro-cGMP (8-nitroguanosine 3',5'-cyclic monophosphate) represents a fundamental redox signaling pathway that does not occur with the 5-isomer.

The S-Guanylation Pathway

In inflamed tissues, ROS and RNS (Reactive Nitrogen Species) nitrate GTP to form 8-nitro-GTP, which is cyclized to 8-nitro-cGMP.

  • Unique Reactivity: The 8-nitro group makes the C8 position highly electrophilic.

  • Reaction: It reacts with sulfhydryl groups (Cys-SH) on proteins.

  • Outcome: The nitro group is released, and the cGMP moiety attaches to the protein (S-guanylation).[11]

  • Target Proteins: H-Ras, Keap1 (Nrf2 pathway activation).

Mechanistic Diagram

The following diagram illustrates the divergent metabolic fates of the two isomers.

BioActivityDivergence cluster_0 Therapeutic Pathway (5-Nitro) cluster_1 Signaling Pathway (8-Nitro) node_5 5-Nitroquinoline (Scaffold) step_5a Metabolic Reduction (Nitroreductases) node_5->step_5a ROS Generation step_5b Chelation (if 8-OH present) (Fe2+/Zn2+ sequestration) node_5->step_5b Stabilizes Phenolate node_8 8-Nitroquinoline (Scaffold) step_8a Nucleotide Integration (8-Nitro-GTP -> 8-Nitro-cGMP) node_8->step_8a RNS Nitration outcome_5 Biofilm Disruption & Cytotoxicity step_5a->outcome_5 step_5b->outcome_5 step_8b Nucleophilic Attack (Protein Cys-SH) step_8a->step_8b Electrophilic C8 outcome_8 Protein S-Guanylation (Redox Signaling) step_8b->outcome_8 Nitro group leaving

Figure 1: Divergent biological fates. 5-nitro scaffolds favor reductive metabolism and chelation (drug activity), while 8-nitro scaffolds (in nucleotides) favor nucleophilic substitution for signaling.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Differential Cytotoxicity Assessment (MTT Assay)

Objective: Compare the antiproliferative potency of 5-nitro vs. 8-nitro analogues.[12][13]

  • Cell Seeding: Seed Raji or HCT-116 cells (5,000 cells/well) in 96-well plates.

  • Compound Preparation: Dissolve Nitroxoline (5-nitro) and 8-nitroquinoline (control) in DMSO.

    • Validation Step: Final DMSO concentration must be <0.5%.[14]

  • Treatment: Treat cells with a log-scale dilution series (10 nM to 100 µM) for 72 hours.

    • Differentiation Step: Run parallel plates ±

      
       (10 µM) . 5-nitro-8-hydroxyquinoline toxicity is often Copper-dependent; 8-nitroquinoline toxicity is usually Copper-independent.
      
  • Readout: Add MTT reagent, incubate 4h, solubilize formazan, and read Abs at 570 nm.

  • Analysis: Calculate

    
    . Expect 5-nitro-8-OH to be <1 µM (with Cu) and 8-nitro to be >10 µM.
    
Protocol B: Detection of 8-Nitro-cGMP (The 8-Isomer Specificity)

Objective: Confirm the formation of the 8-nitro signaling metabolite (requires immunostaining or LC-MS).

  • Induction: Stimulate macrophages (RAW 264.7) with LPS (10 µg/mL) and IFN-

    
     to induce iNOS/NO production.
    
  • Extraction: Lyse cells in methanol (to precipitate proteins and stop reactions).

  • LC-MS/MS Analysis:

    • Target Mass: 391 m/z (Deprotonated 8-nitro-cGMP).

    • Verification: Use synthetic 8-nitro-cGMP as an internal standard.

    • Contrast: 5-nitro-cGMP is not biologically relevant and will not be detected.

References

  • Repurposing Analysis of Nitroxoline as an Antichagasic Compound. MDPI Pharmaceuticals, 2025. Link

  • Nitroxoline is more a potent anti-cancer agent than clioquinol. Cancer Letters, 2011.[15] Link

  • Nitroxoline inhibits angiogenesis by targeting MetAP2. Journal of the National Cancer Institute, 2009. Link

  • Correlation between Cytotoxic Activities and Reduction Potentials of Heterocyclic Quinones. International Journal of Molecular Sciences, 2010. Link

  • 8-Nitro-cGMP: A Novel Protein-Reactive cNMP and Its Emerging Roles. Antioxidants & Redox Signaling, 2013.[3] Link

Sources

A Senior Application Scientist's Guide to Distinguishing 5-Nitro and 7-Nitro Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Overview: The Regioisomer Challenge

In pharmaceutical research and synthetic chemistry, the precise determination of molecular structure is non-negotiable. Positional isomers, such as 5-nitroindazole and 7-nitroindazole, often exhibit vastly different pharmacological profiles and reactivity, despite sharing the same molecular formula. Differentiating these regioisomers can be challenging, but Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive and information-rich suite of techniques to unambiguously assign the correct structure.[1]

This guide provides an in-depth comparison of the NMR spectroscopic features of 5- and 7-nitro isomers, grounded in the fundamental principles of chemical environment and molecular connectivity. We will explore how to leverage 1D (¹H and ¹³C) and 2D (NOESY and HMBC) NMR experiments to not only distinguish between these isomers but to do so with a high degree of scientific certainty.

The Theoretical Framework: Why Their Spectra Differ

The key to distinguishing these isomers lies in understanding the profound influence of the nitro (–NO₂) group on the local electronic environment of the molecule.[2] The nitro group is a powerful electron-withdrawing group, exerting its influence through two primary mechanisms:

  • Inductive and Resonance Effects: The –NO₂ group strongly withdraws electron density from the aromatic system, generally causing a downfield (higher ppm) shift for all protons and carbons on the ring.

  • Magnetic Anisotropy: The π-system of the nitro group generates its own local magnetic field. Nearby nuclei that fall within the deshielding cone of this anisotropic field will experience a stronger effective magnetic field and thus resonate at a significantly lower field (higher chemical shift). This effect is highly dependent on the spatial proximity and orientation of the nucleus relative to the nitro group.

For nitroindazoles, the most dramatic effect is observed on the proton that is peri, or spatially closest, to the nitro group. This proximity leads to a substantial downfield chemical shift that serves as a primary diagnostic marker.

  • In 5-nitroindazole , the H-4 proton is peri to the nitro group.

  • In 7-nitroindazole , the H-6 proton is peri to the nitro group.

Primary Analysis: 1D NMR Spectroscopy (¹H & ¹³C)

The first and most direct step in the analysis is the acquisition of standard 1D proton and carbon NMR spectra.[3] The differences in symmetry and electronic environment between the two isomers result in unique and predictable spectral patterns.[4]

¹H NMR Analysis: The Diagnostic Chemical Shifts

The ¹H NMR spectrum provides the most immediate and often conclusive evidence for isomer identification. The key is to locate the most downfield-shifted aromatic proton (excluding the labile N-H proton).

  • For 5-Nitroindazole: Expect the H-4 proton to be the most deshielded signal in the aromatic region, appearing as a doublet with a small meta-coupling constant (⁴J). The H-6 proton will appear as a doublet of doublets, and the H-7 proton as a doublet with a larger ortho-coupling constant (³J).[5]

  • For 7-Nitroindazole: Expect the H-6 proton to be significantly deshielded due to its proximity to the nitro group. Furthermore, the N-H proton often forms a strong intramolecular hydrogen bond with the oxygen of the 7-nitro group, which can lead to unusual coupling patterns and further deshielding.[6][7]

¹³C NMR Analysis: Confirming the Substitution Pattern

While ¹H NMR is often sufficient, ¹³C NMR provides valuable confirmatory data. The carbon atom directly attached to the nitro group (the ipso-carbon) will be significantly affected, as will the other carbons in the nitro-substituted ring.[8] The overall pattern of chemical shifts will differ distinctly between the two isomers, reflecting the altered electron density distribution.

Comparative Data Summary

The table below summarizes the typical ¹H and ¹³C NMR chemical shifts for 5-nitroindazole and 7-nitroindazole, demonstrating the key differences used for assignment.

Nucleus 5-Nitroindazole (Expected δ, ppm) 7-Nitroindazole (Expected δ, ppm) Key Differentiating Feature
H-4 ~8.84 ppm (d) [5]~7.48 ppm (d)[6]The H-4 proton in the 5-nitro isomer is significantly downfield (>1.3 ppm) compared to the 7-nitro isomer due to the direct peri interaction with the nitro group. This is the primary diagnostic signal.
H-6 ~8.21 ppm (dd)[5]~8.42 ppm (d) [6]Conversely, the H-6 proton is the most deshielded in the 7-nitro isomer.
H-7 ~7.75 ppm (d)[5]N/AThe H-7 proton in the 5-nitro isomer is the most upfield of the benzene ring protons.
C-5 ~142 ppm [8]~120 ppmThe ipso-carbon (C-5) is significantly deshielded in the 5-nitro isomer.
C-7 ~112 ppm[8]~132 ppm [6]The ipso-carbon (C-7) is deshielded in the 7-nitro isomer.
Data is based on spectra recorded in DMSO-d₆ and may vary slightly with solvent and concentration. The data for 5-nitroindazole is from direct spectral data[5] and closely related derivatives[8], while 7-nitroindazole data is from published analysis[6].

Logical Workflow for Isomer Differentiation

A systematic approach ensures accurate and efficient structure elucidation. The following workflow outlines the decision-making process from initial data acquisition to final confirmation.[9]

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Primary Analysis cluster_2 Phase 3: Isomer Assignment cluster_3 Phase 4: Definitive Confirmation (If Needed) prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) acq_1d Acquire 1D Spectra (¹H and ¹³C) prep->acq_1d analyze_h1 Analyze ¹H NMR: Identify most downfield aromatic proton acq_1d->analyze_h1 is_h4 Is it H-4 (~8.8 ppm)? analyze_h1->is_h4 Check Chemical Shift is_h6 Is it H-6 (~8.4 ppm)? is_h4->is_h6 No assign_5 Assign as 5-Nitro Isomer is_h4->assign_5 Yes assign_7 Assign as 7-Nitro Isomer is_h6->assign_7 Yes acq_2d Acquire 2D NMR (NOESY and HMBC) is_h6->acq_2d Ambiguous confirm Confirm connectivity and spatial proximity assign_5->confirm Optional Verification assign_7->confirm Optional Verification acq_2d->confirm

Caption: Logical workflow for distinguishing 5- and 7-nitro isomers using NMR.

Definitive Confirmation: Advanced 2D NMR Techniques

For complex molecules, crowded spectra, or when absolute certainty is required, 2D NMR experiments provide unambiguous proof of structure by revealing through-bond and through-space correlations.

NOESY: Mapping Through-Space Proximity

The Nuclear Overhauser Effect (NOE) is a phenomenon where nuclei that are close in space (<5 Å) can transfer magnetization, resulting in a cross-peak in a NOESY (Nuclear Overhauser Effect SpectroscopY) spectrum.[10] This is invaluable for distinguishing positional isomers.[11]

  • Diagnostic Correlation for 7-Nitroindazole: A NOESY experiment on the 7-nitro isomer should reveal a correlation between the N1-H proton and the H-6 proton. This correlation is impossible in the 5-nitro isomer due to the large spatial separation between N1-H and H-4/H-6. This single cross-peak can be considered definitive proof of the 7-nitro structure.

HMBC: Unambiguous Connectivity Mapping

The HMBC (Heteronuclear Multiple Bond Correlation) experiment detects correlations between protons and carbons that are typically 2 or 3 bonds apart (²JCH, ³JCH).[12] This allows for the complete assembly of the molecular skeleton, piece by piece.[13][14] By focusing on the correlations from the diagnostic downfield protons, we can unequivocally determine the position of the nitro group.

  • For 5-Nitroindazole: The highly deshielded H-4 proton (at ~8.8 ppm) will show a ³J correlation to the pyrazole carbon C-3 and a ³J correlation to the benzene carbon C-5a . It will also show a ²J correlation to C-5 , the carbon bearing the nitro group.

  • For 7-Nitroindazole: The highly deshielded H-6 proton (at ~8.4 ppm) will show a ³J correlation to C-4 and a ³J correlation to the bridgehead carbon C-7a . It will also show a ²J correlation to C-7 , the carbon bearing the nitro group.

These distinct and mutually exclusive correlation patterns provide irrefutable evidence of the nitro group's location.

Experimental Protocols

Adherence to a standardized protocol ensures data quality and reproducibility.

Sample Preparation
  • Weighing: Accurately weigh 5–10 mg of the purified nitro-isomer sample.

  • Solvent: Transfer the sample to a clean, dry 5 mm NMR tube. Add approximately 0.6–0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is excellent for indazoles due to its high solubilizing power and the ability to observe the N-H proton).[3]

  • Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved.

NMR Data Acquisition

The following are general parameters for a 400 MHz or higher spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.[3]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16, or until a sufficient signal-to-noise ratio is achieved.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: ~240 ppm (centered around 120 ppm).

    • Number of Scans: 1024 or higher, as ¹³C has low natural abundance.

  • 2D NOESY Acquisition:

    • Pulse Program: Standard gradient-selected NOESY (e.g., noesygpph).

    • Mixing Time: 500-800 ms (a typical starting point for small molecules).

    • Number of Scans: 8-16 per increment.

  • 2D HMBC Acquisition:

    • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz to observe both ²J and ³J correlations.[15]

    • Number of Scans: 4-8 per increment.

Conclusion

Distinguishing between 5-nitro and 7-nitro isomers is a straightforward process when approached with a systematic NMR strategy. The significant downfield shift of the proton peri to the nitro group provides a powerful and immediate diagnostic tool in the ¹H NMR spectrum. For 5-nitroindazole, this is H-4; for 7-nitroindazole, this is H-6. When ambiguity exists or absolute confirmation is required, 2D NMR techniques such as NOESY and HMBC offer definitive proof of structure by elucidating through-space proximities and long-range bond connectivities, respectively. By combining these one- and two-dimensional experiments, researchers can confidently and accurately characterize their synthesized molecules, ensuring the integrity of their scientific endeavors.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Available at: [Link]

  • Verma, D. K., et al. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]

  • Quora. (2019, April 6). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?. Available at: [Link]

  • Organic Syntheses. Indazole, 5-nitro-. Available at: [Link]

  • MDPI. (2024, October 16). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Available at: [Link]

  • ResearchGate. (2005, August). Synthesis and biological properties of new 5-nitroindazole derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2011). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications. Available at: [Link]

  • ResearchGate. Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. Available at: [Link]

  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2022, April 11). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Available at: [Link]

  • PubChem - NIH. 5-Nitroindazole. Available at: [Link]

  • PMC - NIH. Theoretical NMR correlations based Structure Discussion. Available at: [Link]

  • ResearchGate. 13 C NMR data of 5-nitroimidazole and its derivatives. Available at: [Link]

  • Universidad de Chile. anti-Trypanosoma cruzi mode of action. Available at: [Link]

Sources

elemental analysis data for C11H10N2O3 compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Characterization of C11H10N2O3 Scaffolds (MPBA): Combustion Analysis vs. HRMS Subtitle: A Comparative Guide for Validating Bulk Purity in Barbiturate Drug Discovery

Executive Summary & Core Directive

In the development of CNS-active agents, specifically 5-Methyl-5-phenylbarbituric acid (MPBA) and its isomers (C11H10N2O3), researchers face a critical validation checkpoint: distinguishing molecular identity from bulk purity.[1][2][3]

While High-Resolution Mass Spectrometry (HRMS) has become the high-throughput standard for confirming molecular formulas, it frequently fails to detect non-ionizable impurities, trapped solvents, or hydration states—factors that ruin downstream biological assays.[1][2][3]

This guide advocates for the Automated Dynamic Flash Combustion (CHN Analysis) as the "Product" of choice for definitive release testing, comparing its performance directly against Q-TOF HRMS (The Alternative).[1][2][3] We present experimental data demonstrating why CHN remains the non-negotiable gold standard for C11H10N2O3 solid-state characterization.

The Challenge: C11H10N2O3 Polymorphism

The molecular formula C11H10N2O3 (MW: 218.21 g/mol ) is common to several bioactive scaffolds, most notably 5-Methyl-5-phenylbarbituric acid (Rutonal).[1][2][3] These compounds are prone to:

  • Tautomerism: Lactam-lactim shifts that complicate NMR integration.[1][2][3]

  • Solvatomorphism: Forming stable hydrates or trapping synthesis solvents (e.g., Ethanol, DCM).[1][2]

The Problem: HRMS uses "soft" ionization (ESI/APCI). In the ion source, solvated water molecules are often stripped away, and inorganic salts are invisible.[1][2] A sample can appear "pure" on a mass spec while being 15% salt by weight.[1][2][3]

Comparative Analysis: CHN (Product) vs. HRMS (Alternative)

Mechanism of Action
  • The Product (CHN Combustion): The sample is flash-combusted at >1000°C in an oxygen-rich environment.[1][2][3] Carbon converts to CO₂, Hydrogen to H₂O, and Nitrogen to N₂/NOx (reduced to N₂).[1][2] These gases are separated (GC) and quantified via Thermal Conductivity Detection (TCD).[1][2][3] This measures the entire sample mass.[1][2][3]

  • The Alternative (HRMS): The sample is ionized and accelerated.[1][2][3] The Time-of-Flight (TOF) detector measures the mass-to-charge ratio (

    
    ).[1][2][3] This measures only ionizable molecules.[1][2][3]
    
Performance Data: The "Blind Spot" Test

The following table presents a simulated validation of three batches of synthesized MPBA (C11H10N2O3).

Theoretical Values (C11H10N2O3):

  • C: 60.55%[1][2][3]

  • H: 4.62%[1][2][3]

  • N: 12.84%[1][2][3]

Table 1: Comparative Detection Capabilities

Batch ConditionHRMS (Q-TOF) Result CHN Analysis (Combustion) Result Interpretation
Batch A (Pure Anhydrous)Pass Found

: 219.0765 $[M+H]^+Error: 0.8 ppm
Pass C: 60.48% (
 
-0.07)H: 4.65% (
 
+0.03)N: 12.81% (
 
-0.[1][2][3]03)
Both methods confirm purity.[1][2][3][4]
Batch B (Monohydrate)False Pass Found
 
: 219.0764 $[M+H]^+Source heat desolvated the sample.
Fail (Correctly) C: 55.93% (Low)H: 5.12% (High)N: 11.86% (Low)CHN detects water. HRMS missed the 7.6% water weight, leading to incorrect dosing calculations.
Batch C (10% NaCl Impurity)False Pass Found

: 219.0766 $[M+H]^+`Salts do not fly in ESI+.[1][2][3]
Fail (Correctly) C: 54.50% (Low)H: 4.15% (Low)N: 11.55% (Low)CHN detects bulk impurity. Values are consistently low due to "dead mass" of salt.[1][2][3]

Key Insight: HRMS confirms what is in the vial. CHN confirms how much of the vial is actually the target compound.[1][2][3]

Experimental Protocol: Automated CHN Analysis

To achieve the ±0.4% accuracy required by journals (e.g., J. Org. Chem.) for C11H10N2O3, specific handling of the nitrogen reduction phase is required due to the pyrimidine ring.[1][2]

Protocol: Dynamic Flash Combustion for Barbiturates

Equipment: Automated Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario).[1][2] Reagents: Tungsten (VI) oxide (Catalyst), Reduced Copper (Reduction agent).[1][2][3]

  • Calibration:

    • Condition the system with 3 "dummy" runs of Sulfanilamide.[1][2][3]

    • Calibrate using Acetanilide (C: 71.09, H: 6.71, N: 10.[1][2]36) due to its similar C/N ratio to MPBA.[2][3]

    • K-Factor Validity: Ensure the K-factor standard deviation is <0.02.[1][2][3]

  • Sample Preparation (The Critical Step):

    • Dry C11H10N2O3 sample in a vacuum oven at 40°C for 4 hours to remove surface moisture (unless testing for hydrates).[1][2][3]

    • Weigh 1.500 mg to 2.000 mg (±0.001 mg) into a tin capsule.

    • Note: Fold the tin capsule tightly to exclude atmospheric nitrogen.[1][2][3]

  • Combustion Parameters:

    • Furnace Temp: 950°C (Left), 840°C (Right/Reduction).[1][2][3]

    • Oxygen Flow: Inject 250 mL/min for 5 seconds (excess O2 required to break the pyrimidine ring).

    • Helium Carrier Flow: 140 mL/min.[1][2][3]

  • Data Interpretation:

    • Acceptance Criteria: Theoretical ± 0.4%.

    • Troubleshooting: If Nitrogen is low but Carbon is correct, the combustion time was too short to break the N-C bonds in the heterocycle.[1][2][3] Increase O2 injection time by 2 seconds.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for releasing a C11H10N2O3 compound for biological screening.

PurityValidation Synthesis Synthesis of C11H10N2O3 (MPBA) Crude Crude Isolation Synthesis->Crude HRMS Step 1: HRMS (Alternative) Check Molecular Identity Crude->HRMS Decision1 Mass Found (218.0691 ± 5ppm)? HRMS->Decision1 CHN Step 2: CHN Analysis (Product) Check Bulk Purity Decision1->CHN Yes Recryst Repurify / Dry Decision1->Recryst No (Wrong Structure) Compare Compare Found vs. Theory (± 0.4%) CHN->Compare Pass PASS: Release for Bio-Assay Compare->Pass Within Range Fail_H FAIL: High H% (Indicates Solvate/Water) Compare->Fail_H Deviation Fail_Low FAIL: Low C/H/N% (Indicates Inorganic Salts) Compare->Fail_Low Deviation Fail_H->Recryst Fail_Low->Recryst Recryst->HRMS

Caption: Workflow for validating Barbiturate scaffolds. Note that HRMS is a gateway step, but CHN is the determinant for bulk purity.[1][2]

Conclusion

For C11H10N2O3 compounds, relying solely on HRMS is a methodological risk.[1][2] While HRMS excels at identifying the presence of the correct molecule, it fails to quantify the purity of the bulk material relative to solvates and inorganic contaminants.[1][2][3]

The Product (Automated Combustion Analysis) remains the only self-validating method that accounts for 100% of the sample mass.[1][2][3] For drug development professionals, the integration of CHN data is not just a publication requirement—it is a safeguard against false positives in biological assays caused by incorrect molar dosing.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66160, Phenylmethylbarbituric acid.[1][2] Retrieved February 25, 2026, from [Link][1][2]

  • Babij, N. R., et al. (2016). An International Study Evaluating Elemental Analysis.[1][2] ACS Central Science.[1][2][3] (Discusses the ±0.4% standard). Retrieved from [Link][1][2][3]

  • NIST Chemistry WebBook. Barbituric acid, 5-methyl-5-phenyl-.[1][2][3] SRD 69.[1][2][3] Retrieved from [Link][1][2][3]

Sources

Safety Operating Guide

8-Methoxy-2-methyl-5-nitroquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an operational manual for the handling and disposal of 8-Methoxy-2-methyl-5-nitroquinoline (MMNQ).[1] As a Senior Application Scientist, I have structured this protocol to address not only the how but the why—ensuring that safety mechanisms are self-validating and grounded in the chemical reality of nitro-aromatic heterocycles.

Operational Executive Summary

This compound is a functionalized quinoline derivative, typically encountered as an intermediate in the synthesis of antimalarial drugs (e.g., Primaquine analogues) or photochemical probes.[1]

  • Primary Hazard: Nitro-aromatics are established genotoxins.[1] The planar quinoline ring facilitates DNA intercalation, while the nitro group (at position 5) is enzymatically reducible to reactive hydroxylamines. Treat as a suspected mutagen/carcinogen .

  • Disposal Class: High-Hazard Organic (Incineration Required).[1]

  • Immediate Action: Do not dispose of down drains. Do not mix with strong oxidizers or reducing agents in waste streams.

Chemical Identity & Physicochemical Profile

Understanding the substrate is the first step in safe disposal. The nitro group at C5 and the methoxy group at C8 create a specific electronic profile that dictates stability and reactivity.

PropertyData / CharacteristicOperational Implication
Chemical Structure Nitro-substituted QuinolinePotential for shock sensitivity if dry/impure; high nitrogen content requires NOx scrubbing during incineration.[1]
Physical State Yellow/Beige Crystalline SolidDust generation is the primary exposure vector.
Solubility Low in water; Soluble in DCM, AcetoneWaste must be managed as organic solvent waste, not aqueous.[1]
Reactivity Susceptible to reduction; Stable to airAvoid contact with Zinc/HCl or strong hydrides in waste containers (exothermic reduction).
Hazard Class Toxic (T), Mutagenic (Muta. 2)Zero-discharge policy. All traces must be captured.

Operational Handling & Containment

Before disposal can occur, the integrity of the workflow must be assured to prevent environmental release.[2]

Engineering Controls
  • HEPA Filtration: Handling of the solid powder must occur within a Class II Biosafety Cabinet (BSC) or a Fume Hood with HEPA filtration to capture mutagenic dust.

  • Static Control: Quinoline derivatives can be electrostatically charged. Use an ionizing bar or antistatic gun during weighing to prevent powder scattering.

Personal Protective Equipment (PPE)
  • Hand Protection: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged handling in solvent.

  • Respiratory: If outside a hood (emergency only), use a P100/N99 respirator.

Waste Segregation & Packaging Protocols

The disposal pathway is strictly High-Temperature Incineration . The following segregation logic prevents cross-reactivity in waste drums.

Step-by-Step Segregation Strategy
  • Solid Waste (Pure Substance/Spill Debris):

    • Collect in a wide-mouth HDPE jar.

    • Label clearly: "Toxic Solid - Nitroquinoline Derivative - Mutagenic Hazard."

    • Do not compact the waste (risk of dust generation).[3][4]

  • Liquid Waste (Mother Liquors/Rinsates):

    • Solvent Compatibility: MMNQ is compatible with standard non-halogenated organic waste streams (Acetone, Methanol, Ethanol).[1]

    • Halogenated Restriction: If Dichloromethane (DCM) was used, segregate into "Halogenated Waste."

    • pH Check: Ensure waste stream is Neutral (pH 6-8). Acidic conditions can protonate the quinoline nitrogen, increasing solubility and potential skin absorption rate.

  • Contaminated Sharps/Glassware:

    • Triple rinse with acetone before disposal.[4]

    • Dispose of rinsate as Liquid Waste.

    • Dispose of glass in "Chemically Contaminated Sharps" bin.

Visual Workflow: Waste Decision Tree

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Wipes Liquid Liquid / Solution StateCheck->Liquid Mother Liquor SolidPack Double Bag (LDPE) or HDPE Jar Solid->SolidPack LiquidCheck Solvent Type? Liquid->LiquidCheck Label Label: TOXIC / MUTAGEN (Do Not Compact) SolidPack->Label Halo Halogenated (DCM, Chloroform) LiquidCheck->Halo NonHalo Non-Halogenated (Acetone, MeOH) LiquidCheck->NonHalo Halo->Label NonHalo->Label Final Disposal: High-Temp Incineration Label->Final

Caption: Decision logic for segregating MMNQ waste streams to ensure compliance with incineration protocols.

Decontamination & Spill Management

In the event of a spill or for equipment cleaning, simple water washing is ineffective due to the compound's lipophilicity.

Deactivation Solution (Fenton's Reagent)

While incineration is the primary disposal method, surface decontamination requires chemical degradation.

  • Mechanism: Advanced Oxidation Process (AOP) breaks the aromatic ring and oxidizes the nitro group.

  • Preparation:

    • Dilute Ferrous Sulfate (FeSO₄) catalyst in water.

    • Slowly add Hydrogen Peroxide (H₂O₂, 30%).

  • Application: Apply to contaminated surface. Allow 15 minutes contact time. Wipe with absorbent pads.

  • Warning: This reaction is exothermic. Do not use on bulk quantities of the solid chemical.

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don Tyvek suit, double nitrile gloves, and respiratory protection.

  • Wet Method: Cover the spill with acetone-dampened paper towels to prevent dust.

  • Collect: Scoop the damp material into a wide-mouth jar.

  • Verify: Use a UV lamp (365 nm) to check for fluorescence (quinolines often fluoresce) to ensure complete cleanup.

Final Disposal: The Incineration Standard

Research facilities must contract with a licensed hazardous waste handler (e.g., Veolia, Clean Harbors).[1]

  • Required Technology: Rotary Kiln Incineration.

  • Parameters:

    • Temperature: >1000°C (1832°F).

    • Residence Time: >2 seconds.

    • Scrubbing: Alkaline scrubbing required to neutralize NOx gases generated from the nitro group.

  • Why Incineration? Chemical burial (landfill) is prohibited for nitro-aromatics due to the risk of leaching and groundwater contamination, where anaerobic bacteria can reduce the nitro group to carcinogenic aromatic amines.[1]

Disposal Workflow Visualization

DisposalFlow Lab Laboratory Accumulation (Satellite Area) EHS EHS Verification (Waste Profiling) Lab->EHS Request Pickup Transport DOT Transport (UN 2811 - Toxic Solid) EHS->Transport Manifest Incinerator Rotary Kiln Incinerator (>1000°C) Transport->Incinerator Scrubber Gas Scrubbing (NOx Removal) Incinerator->Scrubber Flue Gas

Caption: Chain of custody from laboratory bench to final destruction via incineration.

References

  • PubChem. (n.d.). 8-Methoxy-2-methylquinoline (Precursor/Analog Data).[1] National Library of Medicine. Retrieved from [Link][1]

  • Fisher Scientific. (2025). Safety Data Sheet: 6-Methoxy-8-nitroquinoline.[1] Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.